PROTAC BRD9 Degrader-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H56N8O6 |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57) |
InChI Key |
OBNRBCUHEAAFPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Takedown: A Technical Guide to the Mechanism of Action of PROTAC BRD9 Degrader-6
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of PROTAC BRD9 Degrader-6, a novel therapeutic agent designed for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, presents key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Mechanism: Hijacking the Cellular Machinery for Targeted Degradation
This compound operates as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule engineered to selectively eliminate the BRD9 protein.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein from the cell.[5] This is achieved by coopting the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[6]
The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound, with its two distinct heads, simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[2][3] While the specific E3 ligase recruited by Degrader-6 is not explicitly detailed in the available literature, PROTACs targeting BRD9 have been shown to utilize E3 ligases such as Cereblon (CRBN).[7]
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD9 protein.[3] This polyubiquitination acts as a molecular "tag" for degradation.
-
Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated BRD9 and degrades it into smaller peptides.[8]
-
Recycling: Following the degradation of BRD9, this compound is released and can initiate another cycle of degradation, highlighting its catalytic nature.[2]
The Target: BRD9's Role in Oncogenic Signaling
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] This complex plays a pivotal role in regulating gene expression by altering chromatin structure.[1] Dysregulation of BRD9 has been implicated in a variety of cancers, making it a compelling therapeutic target.[1]
BRD9 is involved in several key oncogenic signaling pathways:
-
STAT5 Signaling: In acute myeloid leukemia (AML), BRD9 overexpression leads to the activation of the STAT5 pathway, which promotes cell proliferation and survival.[1]
-
Wnt/β-catenin Pathway: Knocking down BRD9 has been shown to inhibit the development of lung and colon cancer, likely through the Wnt/β-catenin signaling pathway.
-
Androgen Receptor (AR) Signaling: BRD9 is a critical regulator of androgen receptor signaling and facilitates prostate cancer progression.
-
TGF-β/Activin/Nodal Pathway: BRD9-mediated regulation of this pathway is involved in the progression of pancreatic and breast cancers.[9]
-
Oxytocin (B344502) Signaling Pathway: BRD9 has been found to control the oxytocin signaling pathway in gastric cancer.[10]
Quantitative Data Summary
The efficacy of this compound and other representative BRD9 degraders is summarized below.
| Compound | Parameter | Value | Cell Line(s) | Reference |
| This compound | IC50 | 0.13 nM | Not specified | [4][11] |
| PROTAC 11 (CRBN-based) | DC50 | 50 nM | Not specified | [7] |
| IC50 | 104 nM | Not specified | [7] | |
| PROTAC 23 (VHL-based) | DC50 (BRD9) | 1.8 nM | EOL-1, A-204 | [7] |
| DC50 (BRD7) | 4.5 nM | EOL-1, A-204 | [7] | |
| EC50 | 3 nM (EOL-1), 40 nM (A-402) | EOL-1, A-402 | [7] | |
| PROTAC E5 | DC50 | 16 pM | MV4-11, OCI-LY10 | [12] |
| IC50 | 0.27 nM (MV4-11), 1.04 nM (OCI-LY10) | MV4-11, OCI-LY10 | [12] | |
| CFT8634 (CRBN-based) | DC50 (SMARCB-1) | 2.7 nM | Synovial sarcoma and malignant rhabdoid tumor cell lines | [13] |
Definitions:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
DC50 (Half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PROTAC BRD9 degraders.
Western Blotting for BRD9 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for desired time points. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Quantify band intensities to determine the extent of BRD9 degradation.[6][14][15]
Cell Viability Assay
This protocol measures the effect of BRD9 degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in an opaque-walled 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[5]
Conclusion
This compound represents a promising therapeutic strategy by inducing the selective degradation of the BRD9 protein. Its catalytic mechanism of action, which leverages the cell's own ubiquitin-proteasome system, offers a distinct advantage over traditional inhibitors. By removing BRD9, this PROTAC can effectively disrupt multiple oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The methodologies and data presented in this guide provide a comprehensive framework for understanding and evaluating the potent and targeted activity of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ptglab.com [ptglab.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Immunomart [immunomart.com]
- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Biological Role of BRD9 in Synovial Sarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synovial sarcoma, an aggressive soft-tissue malignancy, is characterized by a pathognomonic t(X;18) chromosomal translocation, giving rise to the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, yet it has proven to be a challenging therapeutic target. Recent research has illuminated a critical dependency of synovial sarcoma cells on Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, also known as ncBAF or GBAF. This guide provides an in-depth technical overview of the biological role of BRD9 in synovial sarcoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
The Core Biological Role of BRD9 in Synovial Sarcoma
BRD9 has been identified as a selective functional dependency for the growth and survival of synovial sarcoma cells.[1][2] The oncogenic SS18-SSX fusion protein integrates into the ncBAF complex, and the incorporation of BRD9 into this aberrant complex is crucial for its oncogenic activity.[1][3]
The primary mechanism of BRD9's function in this context is to support the transcriptional programs driven by SS18-SSX.[3] BRD9 and the SS18-SSX fusion protein co-localize extensively across the genome, particularly at super-enhancer regions marked by high levels of H3K27 acetylation.[3] This co-localization is critical for maintaining the expression of a specific subset of genes essential for the proliferation and survival of synovial sarcoma cells.[3][4] These downstream targets include key oncogenes such as MYC, as well as genes involved in ribosome biogenesis and cell cycle progression.[4]
The dependency on BRD9 is highly specific to synovial sarcoma and other cancers with perturbed BAF complexes, such as malignant rhabdoid tumors, making it an attractive therapeutic target.[1] The targeted degradation of BRD9 has been shown to reverse the oncogenic gene expression signature and inhibit tumor growth in preclinical models of synovial sarcoma.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of BRD9 in synovial sarcoma.
Table 1: Genomic Co-localization of BRD9 and SS18-SSX1 in HSSYII Synovial Sarcoma Cells
| Genomic Feature | BRD9 Peaks | SS18-SSX1 Peaks | Overlapping Peaks | Reference |
| Distribution | [3] | |||
| Promoters (~3kb from TSS) | ~35% | ~35% | ||
| Distal Intergenic/Intragenic | ~65% | ~65% | ||
| Peak Overlap | A clear majority of all identified BRD9 and SS18-SSX1 binding sites overlap. | [3] | ||
| BRD9 peaks co-localizing with MYC in SYO1 cells | 65% | [4] |
Table 2: Impact of BRD9 Inhibition/Degradation on Synovial Sarcoma Cell Viability
| Cell Line | Compound | Assay | IC50 / Effect | Reference |
| HSSYII | BI7273 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |
| SYO-1 | BI7273 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |
| HSSYII | I-BRD9 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |
| SYO-1 | I-BRD9 (BRD9 inhibitor) | Cell Viability | ~µM range | [3] |
| HSSYII | dBRD9-A (BRD9 degrader) | Cell Viability | More potent than inhibitors | [3] |
| SYO-1 | dBRD9-A (BRD9 degrader) | Cell Viability | More potent than inhibitors | [3] |
| Multiple Synovial Sarcoma Cell Lines | FHD-609 (BRD9 degrader) | Growth Inhibition / Colony Formation | Picomolar effects | [5] |
| SYO-1 | FHD-609 (BRD9 degrader) | BRD9 Degradation | 16-fold reduction at 16 nM (4h) | [5] |
Table 3: Transcriptional Consequences of BRD9 Degradation in HSSYII Cells
| Time Point | Treatment | Number of Downregulated Genes | Key Downregulated Pathways | Reference |
| 6 hours | dBRD9-A (100 nM) | 220 | Oncogenic transcriptional programs, genes associated with super-enhancers | [3] |
| Various | FHD-609 | 256 (commonly regulated) | MYC targets, Ribosome biogenesis, G2/M checkpoint | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of BRD9's role in synovial sarcoma.
CRISPR/Cas9-mediated 3xHA Epitope Tagging for ChIP-seq
This protocol was adapted to overcome the lack of high-quality ChIP-grade antibodies for endogenous BRD9 and SS18-SSX.[3]
-
gRNA Design and Cloning: Design sgRNAs targeting the C-terminus of the BRD9 or SS18 gene, immediately upstream of the stop codon. Clone the sgRNAs into a suitable expression vector, such as pX458 (Addgene #48138).
-
Donor Template Design: Synthesize a donor DNA template containing the 3xHA tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Cell Transfection: Co-transfect the synovial sarcoma cell line (e.g., HSSYII) with the sgRNA expression plasmid and the donor DNA template using a suitable transfection reagent.
-
Single-Cell Cloning and Screening: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations. Expand the clones and screen for successful knock-in by PCR genotyping and Sanger sequencing.
-
Validation: Confirm the expression of the 3xHA-tagged protein by Western blotting using an anti-HA antibody.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Cross-linking: Grow 3xHA-tagged HSSYII cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-HA antibody. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the human genome (e.g., hg19). Use a peak calling algorithm like MACS2 to identify enriched regions.[3] Analyze peak distribution and overlap.
Co-Immunoprecipitation (Co-IP) and Quantitative Mass Spectrometry
-
Cell Lysis: Lyse synovial sarcoma cells (e.g., HSSYII, SYO-1) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., SS18-SSX or an epitope tag) or a control IgG overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the protein complexes from the beads. Reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a human protein database to identify the co-immunoprecipitated proteins. Perform quantitative analysis to determine the relative abundance of interacting partners.
RNA-sequencing (RNA-seq) and Data Analysis
-
Cell Treatment: Treat synovial sarcoma cells (e.g., HSSYII) with a BRD9 degrader (e.g., dBRD9-A at 100 nM) or DMSO control for a specified time (e.g., 6 hours).[3]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA, including poly(A) selection or ribosomal RNA depletion.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the human reference genome. Use a tool like DESeq2 to identify differentially expressed genes between the treated and control groups. Perform gene set enrichment analysis (GSEA) to identify enriched pathways.[4]
Cell Viability Assay (WST-8)
-
Cell Seeding: Seed synovial sarcoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 inhibitor or degrader. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to BRD9's role in synovial sarcoma.
Caption: Signaling pathway of BRD9 in synovial sarcoma.
Caption: Experimental workflow for ChIP-seq.
Caption: Logical relationship of BRD9's role and therapeutic targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foghorntx.com [foghorntx.com]
- 5. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of Selective BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted protein eradication. Within this exciting frontier, the selective degradation of Bromodomain-containing protein 9 (BRD9) has emerged as a promising strategy for a multitude of diseases, most notably cancers with a dependency on the SWI/SNF chromatin remodeling complex. This in-depth technical guide provides a comprehensive overview of the discovery and development of selective BRD9 degraders, offering insights into their mechanism of action, key experimental protocols, and a structured summary of their quantitative data.
The Rationale for Targeting BRD9
BRD9 is a crucial component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a key regulator of gene expression.[1] Its bromodomain recognizes acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci and thereby influencing transcription.[2][3] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][4][5] Unlike traditional inhibitors that only block the protein's function, degraders offer a more profound and sustained therapeutic effect by eliminating the entire protein.
Mechanisms of BRD9 Degradation: PROTACs and Molecular Glues
The development of selective BRD9 degraders has primarily followed two innovative strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or VHL), and a linker connecting the two.[2][6] This ternary complex formation brings BRD9 into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[2]
Molecular glues are smaller molecules that induce a novel protein-protein interaction between BRD9 and an E3 ligase, effectively "gluing" them together to trigger degradation.[7] A notable recent development in this area involves the recruitment of the DCAF16 E3 ligase by novel BRD9-targeted glues.[7][8][9]
Signaling Pathways and Experimental Workflows
The discovery and development of BRD9 degraders involve a systematic process encompassing target validation, compound screening, and preclinical evaluation.
The development pipeline for these degraders follows a logical progression from initial discovery to clinical candidacy.
A key mechanistic step for these molecules is the formation of a stable ternary complex.
Quantitative Data Summary
The following tables summarize key quantitative data for representative selective BRD9 degraders from published literature.
Table 1: In Vitro Degradation Potency of Selective BRD9 Degraders
| Compound | Degrader Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CFT8634 | BiDAC™ Degrader | Cereblon | - | Potent Degradation | Robust | [5] |
| FHD-609 | Heterobifunctional | - | Synovial Sarcoma | Potent and Selective | - | [10][11] |
| AMPTX-1 | Targeted Glue | DCAF16 | MV4-11 | 0.5 | 93 | [9] |
| MCF-7 | 2 | 70 | [9] | |||
| ZZ7 | Molecular Glue | DCAF16 | Synovial Sarcoma | Selective Degradation | - | [7] |
| dBRD9 | PROTAC | Cereblon | MOLM-13 | IC50 = 56.6 | - | |
| E5 | PROTAC | - | MV4-11 | DC50 = 16 pM | - | [12] |
| CW-3308 | PROTAC | Cereblon | G401 | < 10 | > 90 | [13] |
| HS-SY-II | < 10 | > 90 | [13] |
Table 2: Anti-proliferative Activity of Selective BRD9 Degraders
| Compound | Cell Line | IC50 (nM) | Citation |
| E5 | MV4-11 | 0.27 | [12] |
| OCI-LY10 | 1.04 | [12] | |
| CFT8634 | Subset of MM cell lines | Anti-proliferative activity | [5] |
Table 3: In Vivo Activity of Selective BRD9 Degraders
| Compound | Model | Route of Administration | Key Finding | Citation |
| CFT8634 | MM Xenograft | Oral | Tumor growth inhibition | [5] |
| FHD-609 | Patient Tumor Biopsies | IV | BRD9 degradation in vivo | [10] |
| AMPTX-1 | - | Oral | In vivo BRD9 degradation | [9] |
| CW-3308 | HS-SY-II Xenograft | Oral | Tumor growth inhibition | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of BRD9 degraders. Below are outlines for key experiments.
BRD9 Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in BRD9 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11, G401) at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the BRD9 degrader or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[14]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize BRD9 levels to the loading control and express as a percentage of the vehicle-treated control. Calculate DC50 and Dmax values.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To confirm the formation of the BRD9-degrader-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer.[14]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the degrader-binding protein, coupled to protein A/G beads.[14]
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of BRD9 degraders on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the BRD9 degrader.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BRD9 degraders in a living organism.
Methodology:
-
Animal Model: Implant human cancer cells (e.g., HS-SY-II, AML cell lines) subcutaneously into immunocompromised mice.[5][13][15]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Dosing: Administer the BRD9 degrader or vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[5][13]
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure BRD9 protein levels by Western blot or immunohistochemistry to confirm target engagement.
-
Data Analysis: Analyze tumor growth inhibition and assess the tolerability of the compound.
Future Perspectives
The discovery and development of selective BRD9 degraders represent a significant advancement in targeted therapy. The field is rapidly evolving, with ongoing efforts to identify novel E3 ligase recruiters, optimize linker chemistry for improved drug-like properties, and expand the therapeutic applications of BRD9 degradation beyond oncology.[8][12] The continued exploration of both PROTAC and molecular glue platforms holds the promise of delivering highly effective and well-tolerated medicines for patients with unmet medical needs. The clinical development of compounds like CFT8634 and the insights gained from FHD-609's journey will undoubtedly pave the way for the next generation of BRD9-targeted therapies.[5][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Foghorn Therapeutics Announces New Data Demonstrating BRD9 [globenewswire.com]
- 11. Discovery of FHD-609: A potent and selective heterobifunctional degrader of BRD9 - American Chemical Society [acs.digitellinc.com]
- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - CSHL Scientific Digital Repository [repository.cshl.edu]
An In-depth Technical Guide to PROTAC BRD9 Degrader-6: Targeting and E3 Ligase Recruitment
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTAC BRD9 Degrader-6, a potent and specific degrader of the Bromodomain-containing protein 9 (BRD9). BRD9 is an epigenetic reader and a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, implicated in the progression of various cancers.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the core aspects of this compound, its target protein, and the recruited E3 ligase.
Core Components of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of its target protein, BRD9.[2] Like all PROTACs, it consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
-
Target Protein: Bromodomain-containing protein 9 (BRD9)
-
E3 Ligase: While not explicitly stated for this specific molecule in publicly available literature, patent filings for similar BRD9 degraders indicate the recruitment of the Cereblon (CRBN) E3 ligase complex.[3]
Quantitative Data on BRD9 Degraders
The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and other notable BRD9 degraders for comparative purposes.
Table 1: Potency of this compound
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 0.13 nM | [2] |
Table 2: Comparative Degradation Potency of Various BRD9 PROTACs
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| dBRD9-A | CRBN | Multiple Myeloma Cell Lines | 10 - 100 (IC50) | Not Reported | 120 | [4] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 | 6 | [5] |
| AMPTX-1 | DCAF16 | MCF-7 | 2 | 70 | 6 | [5] |
| VZ185 | VHL | Not Specified | 4.5 | Not Reported | Not Specified | [4] |
| DBr-1 | DCAF1 | Not Specified | 90 | Not Reported | Not Specified | [4] |
| PROTAC 11 | CRBN | Not Specified | 50 | Not Reported | Not Specified | [6] |
| CFT8634 | Not Specified | Not Specified | 3 | Not Reported | Not Specified | [7] |
| E5 | Not Specified | MV4-11 | 0.016 | Not Reported | Not Specified | [8] |
Signaling Pathways Involving BRD9
BRD9 plays a crucial role in regulating gene expression and is implicated in several signaling pathways that are often dysregulated in cancer. Understanding these pathways is critical for elucidating the therapeutic potential of BRD9 degradation.
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
The mechanism of action for this compound follows the established paradigm for PROTACs, which involves the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BRD9 degraders.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BRD9 protein in cells following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MV4-11, OPM2)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[4]
Protocol 2: HiBiT-Based BRD9 Degradation Assay
This is a quantitative, real-time method to measure the degradation kinetics of BRD9 using CRISPR/Cas9-engineered cells where endogenous BRD9 is tagged with the HiBiT peptide.
Materials:
-
HiBiT-BRD9 knock-in cells
-
This compound
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-BRD9 cells in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a DMSO control.
-
Incubation: Incubate the plate at 37°C for the desired time course.
-
Lytic Measurement: At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells. Shake the plate to ensure complete lysis.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the signal of treated wells to the DMSO control to determine the percentage of remaining BRD9. Plot the percentage of BRD9 remaining against the degrader concentration to determine DC50 and Dmax.[9]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound. Include a DMSO control.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours or longer).
-
Assay: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Data Acquisition and Analysis: Measure the luminescence. Normalize the results to the DMSO control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.[9]
Conclusion
This compound is a potent molecule for inducing the selective degradation of BRD9. Its mechanism of action, leveraging the cell's ubiquitin-proteasome system via recruitment of the CRBN E3 ligase, offers a promising therapeutic strategy for cancers dependent on BRD9. The provided quantitative data, signaling pathway information, and detailed experimental protocols serve as a valuable resource for researchers and drug developers working in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of BRD9 degraders will be crucial for their clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
role of the BAF complex in gene regulation and disease
An In-depth Technical Guide to the BAF Complex in Gene Regulation and Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. By altering the structure of chromatin, the BAF complex controls the accessibility of DNA to the transcriptional machinery, thereby influencing a vast array of cellular processes, including differentiation, development, and DNA repair.[1][2] Due to its central role, dysregulation of the BAF complex is increasingly implicated in a wide spectrum of human diseases. Mutations in genes encoding BAF subunits are found in approximately 20-25% of all human cancers, making it one of the most frequently mutated protein complexes in oncology.[3][4] Furthermore, germline mutations are a leading cause of several neurodevelopmental disorders.[5][6] This guide provides a comprehensive technical overview of the BAF complex, detailing its structure, function in gene regulation, role in disease, and key experimental methodologies for its study.
The BAF Complex: Subunits, Subtypes, and Assembly
The mammalian BAF complex is not a single entity but a family of large, multi-subunit assemblies, each weighing approximately 2 MDa.[7] These complexes are combinatorially assembled from a pool of ~29 different subunit-encoding genes, resulting in significant diversity and cell-type-specific functions.[8][9]
Core Subunits and Major Subtypes
All BAF complexes contain a core ATPase subunit, either SMARCA4 (BRG1) or its paralog SMARCA2 (BRM), which provides the catalytic activity for chromatin remodeling.[8] Based on the incorporation of specific, mutually exclusive subunits, three major subtypes of the BAF complex have been identified: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and a more recently described non-canonical or GBAF complex (ncBAF).[2][4]
-
cBAF (canonical BAF): Characterized by the presence of ARID1A or ARID1B subunits. It is primarily found at enhancer regions.[10]
-
PBAF (Polybromo-associated BAF): Distinguished by its unique subunits PBRM1, ARID2, and BRD7. It is mainly enriched at promoters.[2][10]
-
ncBAF/GBAF (non-canonical BAF): A smaller complex that lacks several core subunits like SMARCB1 and ARID proteins but contains the unique subunits BRD9 and GLTSCR1/1L.[2]
The combinatorial assembly of these subunits allows for functional specialization in different cellular contexts and developmental stages.[11]
Assembly Pathway
The assembly of BAF complexes follows a sequential and hierarchical process. It initiates with the formation of a core module around SMARCC1/SMARCC2 dimers. Subsequent incorporation of other core and accessory subunits occurs, with the final step being the docking of the catalytic ATPase module (SMARCA4/BRM).[2] This ordered assembly prevents promiscuous and unregulated chromatin remodeling activity.
Role in Gene Regulation
Mechanism of Chromatin Remodeling
The primary function of the BAF complex is to regulate gene expression by modulating chromatin structure. Using the energy from ATP hydrolysis, the complex can alter histone-DNA interactions, leading to several outcomes: nucleosome sliding, ejection, or unwrapping.[7][12] This action increases the accessibility of DNA sequences, such as promoters and enhancers, to transcription factors and the RNA polymerase machinery, generally leading to transcriptional activation.
Interplay with Polycomb Repressive Complexes
A key aspect of BAF-mediated gene regulation is its antagonistic relationship with Polycomb Repressive Complexes (PRCs), which are responsible for establishing and maintaining a repressive chromatin state.[1][13] The BAF complex can directly evict PRC1 from chromatin in a rapid, ATP-dependent manner, thereby reversing gene silencing.[13][14] This dynamic opposition between BAF (activating) and Polycomb (repressive) complexes creates a state of epigenetic plasticity that is crucial for cell fate decisions during development and can be hijacked in disease.[1]
Physiological Roles and Signaling Integration
The BAF complex is indispensable for mammalian development. Through subunit switching, the composition of the BAF complex is tailored to specific developmental stages and cell lineages. A well-studied example is in neurodevelopment, where an embryonic stem cell-specific esBAF complex transitions to a neural progenitor-specific npBAF complex, and finally to a neuron-specific nBAF complex upon terminal differentiation.[5][11] These compositional changes alter the complex's genomic targeting and regulatory output, driving lineage specification. Similar dynamic roles have been identified in cardiogenesis and other developmental processes.[15]
The BAF complex does not act in isolation but integrates signals from major developmental pathways. For instance, during cortical development, the BAF complex modulates Wnt signaling to control the expression of genes required for proper neuronal migration and cortical lamination.[16][17] Loss of BAF function can lead to hyperactive Wnt signaling, resulting in severe developmental defects.[17]
The BAF Complex in Human Disease
Given its central role in controlling gene expression and cell identity, it is not surprising that mutations in BAF complex subunits are a major driver of human disease, particularly cancer and neurodevelopmental disorders.
BAF Mutations in Cancer
Loss-of-function mutations affecting BAF subunits are found across a wide variety of cancers, with a collective frequency of ~20-25%.[4][11] The mutation patterns are often cancer-type specific, suggesting distinct roles for different subunits and complex subtypes in suppressing tumorigenesis in different tissues. For example, ARID1A is one of the most frequently mutated genes in ovarian clear cell carcinoma and endometrial cancer, while PBRM1 is frequently lost in clear cell renal cell carcinoma.[18][19] Loss of the core subunit SMARCB1 is the defining pathogenic event in malignant rhabdoid tumors, a rare and aggressive pediatric cancer.[5]
Table 1: Frequency of Somatic Mutations in Key BAF Subunit Genes Across Selected Cancers
| Gene (Subunit) | Ovarian Cancer | Stomach Cancer | Endometrial Cancer | Renal Cell Carcinoma (Clear Cell) | Lung Cancer (NSCLC) | Pancreatic Cancer |
|---|---|---|---|---|---|---|
| ARID1A (BAF250A) | ~30% | ~18% | ~34% | ~6% | ~8% | ~10% |
| SMARCA4 (BRG1) | ~5% | ~4% | ~7% | ~4% | ~10% | ~4% |
| PBRM1 (BAF180) | <1% | <1% | <1% | ~41% | <1% | <1% |
| ARID2 (BAF200) | ~2% | ~3% | ~2% | ~4% | ~3% | ~2% |
| SMARCB1 (INI1/SNF5) | <1% | <1% | <1% | ~1% | <1% | <1% |
Data compiled from publicly available cancer genome databases and review articles. Frequencies are approximate and can vary between studies and subtypes.[4][18][19]
Role in Neurodevelopmental Disorders
Germline heterozygous mutations in BAF subunit genes are a major cause of several neurodevelopmental disorders, collectively referred to as "BAFopathies." The most well-known is Coffin-Siris Syndrome (CSS), a congenital disorder characterized by intellectual disability, developmental delays, and coarse facial features.[5] Mutations in at least eight different BAF subunit genes have been linked to CSS, with ARID1B being the most frequently mutated.[5][20] The BAF complex is the most commonly mutated protein complex in the genetics of Autism Spectrum Disorder (ASD).[21]
Table 2: BAF Subunit Mutations in Coffin-Siris Syndrome (CSS)
| Gene (Subunit) | Approximate Frequency in CSS |
|---|---|
| ARID1B (BAF250B) | ~68% |
| SMARCA4 (BRG1) | ~11% |
| SMARCB1 (INI1/SNF5) | ~5% |
| ARID1A (BAF250A) | ~4% |
| SMARCE1 (BAF57) | ~3% |
| SOX11 (linked partner) | ~3% |
Data compiled from review articles on neurodevelopmental disorders. Frequencies are approximate and vary between patient cohorts.[5][20]
Therapeutic Opportunities: Synthetic Lethality
Since many BAF subunit mutations result in a loss of function, they are not directly druggable. A promising therapeutic strategy is to exploit the concept of synthetic lethality, where the loss of a BAF subunit creates a unique dependency on another protein for cell survival. The most established example is the synthetic lethal relationship between the two ATPase paralogs, SMARCA4 and SMARCA2. Cancers with loss-of-function mutations in SMARCA4 become dependent on the residual activity of SMARCA2, making SMARCA2 an attractive therapeutic target in this context.[8][9] Systematic screens have identified numerous other intra-complex synthetic lethal pairs.[8][9]
Table 3: Key Synthetic Lethal Interactions Involving BAF Subunits
| Mutated (Lost) Subunit | Synthetic Lethal Partner (Target) | Rationale |
|---|---|---|
| SMARCA4 | SMARCA2 | Paralogs with partially redundant ATPase function.[8][9] |
| ARID1A | ARID1B | Paralogs occupying the same position in the cBAF complex.[8][9] |
| ARID1A | EZH2 (Polycomb Subunit) | Loss of ARID1A leads to unopposed EZH2 activity. |
| SMARCC1 | SMARCC2 | Paralogs forming the core scaffold of the complex.[3][9] |
| SMARCA4 | ARID2 | Loss of both subunits severely compromises BAF/PBAF function.[3][9] |
Key Experimental Protocols
Studying the BAF complex requires a combination of proteomic, genomic, and functional assays. Below are detailed methodologies for core experimental approaches.
Immunoprecipitation-Mass Spectrometry (IP-MS) of BAF Complexes
IP-MS is used to identify the subunit composition of BAF complexes and discover novel interaction partners.
Detailed Protocol:
-
Nuclear Extract Preparation:
-
Harvest ~1-5x10⁸ cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes to swell cells.
-
Lyse cells using a Dounce homogenizer (pestle B).
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).[15]
-
Rotate for 1 hour at 4°C to extract nuclear proteins.
-
Clarify the extract by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Immunoprecipitation:
-
Pre-clear the nuclear extract by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody specific to a BAF subunit (e.g., anti-SMARCA4) overnight at 4°C with gentle rotation.[22]
-
Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[23]
-
Wash the beads extensively (e.g., 3-5 times) with a wash buffer (e.g., extraction buffer with a lower salt concentration) to remove non-specific binders.
-
-
Elution and Sample Preparation for MS:
-
Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a competing peptide.
-
Neutralize the eluate immediately.
-
Reduce the protein disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the proteins into peptides using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, MaxQuant) to identify peptides and infer the proteins present in the original sample.
-
Use label-free quantification (e.g., spectral counting) or isotopic labeling (e.g., SILAC, iTRAQ) to determine the relative abundance of identified proteins between different samples (e.g., wild-type vs. mutant).[24][25]
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of BAF complex subunits.
Detailed Protocol:
-
Cell Cross-linking and Lysis:
-
Cross-link protein-DNA interactions by adding formaldehyde (B43269) directly to the cell culture medium (final concentration ~1%) and incubating for 10 minutes at room temperature.[26]
-
Quench the reaction with glycine.
-
Harvest and wash the cells. Lyse the cells and nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (MNase).
-
-
Immunoprecipitation:
-
Perform immunoprecipitation as described in the IP-MS protocol (Step 2), using a ChIP-grade antibody against a BAF subunit. An IgG control IP should be run in parallel.
-
-
DNA Purification:
-
Reverse the cross-links by incubating the washed immunoprecipitated complexes and the input control at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or silica (B1680970) columns.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA (end-repair, A-tailing, and adapter ligation).
-
Perform PCR amplification of the library.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the ChIP sample compared to the input control.[27]
-
Perform downstream analyses such as peak annotation, motif discovery, and integration with other genomic data.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a powerful method to assess genome-wide chromatin accessibility, often used to determine the functional consequences of BAF complex loss or inhibition.[28][29]
Detailed Protocol:
-
Nuclei Isolation:
-
Wash with cold PBS.
-
Resuspend the cell pellet in a cold lysis buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.
-
Incubate on ice for a short period (e.g., 3-10 minutes).
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
Transposition Reaction:
-
Resuspend the isolated nuclei in the transposition reaction mix, which contains the hyperactive Tn5 transposase pre-loaded with sequencing adapters.[30]
-
Incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA and ligate adapters into accessible ("open") regions of chromatin.
-
-
DNA Purification:
-
Immediately purify the DNA from the reaction using a column-based kit to stop the reaction and remove proteins.
-
-
Library Amplification and Sequencing:
-
Amplify the transposed DNA fragments using PCR with indexed primers. The number of PCR cycles should be minimized to avoid amplification bias.
-
Purify the amplified library.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
Conclusion and Future Directions
The BAF complex is a master regulator of the epigenome, with profound implications for normal development and a multitude of human diseases. Its combinatorial nature provides a framework for cell-type-specific gene regulation, while its frequent mutation in cancer and neurodevelopmental disorders underscores its critical role as a barrier to pathogenesis. For drug development professionals, the synthetic lethal relationships emerging from the study of BAF-mutated cancers offer a promising new avenue for targeted therapies. For researchers, understanding the precise mechanisms by which different BAF complex subtypes are targeted to specific genomic loci and how they integrate with cellular signaling pathways remains a key challenge. The continued application of advanced proteomic and genomic techniques, as outlined in this guide, will be essential to further unravel the complexities of this critical chromatin remodeling machinery and translate these findings into new therapeutic strategies.
References
- 1. Scholars@Duke publication: Dynamics of BAF-Polycomb complex opposition on heterochromatin in normal and oncogenic states. [scholars.duke.edu]
- 2. portlandpress.com [portlandpress.com]
- 3. Systematic characterization of BAF mutations provides insights into intracomplex synthetic lethalities in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BAF complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SFARI | BAF53b (Actl6b) in autism and neurodevelopmental disorders [sfari.org]
- 7. Systematic characterization of BAF mutations explains intra-complex synthetic lethalities [medical-epigenomics.org]
- 8. menchelab.com [menchelab.com]
- 9. Systematic characterization of BAF mutations provides insights into intra-complex synthetic lethalities in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SWI/SNF PBAF complex facilitates REST occupancy at repressive chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic and Bioinformatic Analysis of mSWI/SNF (BAF) Complexes Reveals Extensive Roles in Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and Oncogenic States | Semantic Scholar [semanticscholar.org]
- 13. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and Oncogenic States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Dynamic BAF chromatin remodeling complex subunit inclusion promotes temporally distinct gene expression programs in cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of BAF Complex in Developing Cortex Perturbs Radial Neuronal Migration in a WNT Signaling-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of BAF Complex in Developing Cortex Perturbs Radial Neuronal Migration in a WNT Signaling-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. SFARI | The role of BAF subunit genetic variants in autism [sfari.org]
- 22. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 23. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. encodeproject.org [encodeproject.org]
- 27. basepairtech.com [basepairtech.com]
- 28. researchgate.net [researchgate.net]
- 29. A novel ATAC-seq approach reveals lineage-specific reinforcement of the open chromatin landscape via cooperation between BAF and p63 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. research.stowers.org [research.stowers.org]
- 31. Tools & Resources | Center for Personal Dynamic Regulomes | Stanford Medicine [med.stanford.edu]
- 32. researchgate.net [researchgate.net]
chemical properties and CAS number for PROTAC BRD9 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for PROTAC BRD9 Degrader-6, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This molecule is a valuable tool for investigating the biological functions of BRD9 and its role in diseases such as cancer.
Core Chemical and Biological Properties
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of BRD9. It is a powerful tool for studying BAF complex-related disorders[1].
| Property | Value | Reference |
| CAS Number | 2676211-62-2 | [1] |
| Molecular Formula | C47H56N8O6 | [1] |
| Molecular Weight | 829.00 g/mol | [2] |
| IC50 | 0.13 nM | [1][2] |
| Appearance | White to off-white solid | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound operates through the principles of proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to BRD9, while the other end recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN)[3][4]. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 has been shown to be a promising therapeutic strategy in cancers with specific dependencies on this complex, such as synovial sarcoma and certain acute myeloid leukemias[5]. The downstream effects of BRD9 degradation include the downregulation of oncogenic transcriptional programs, including those regulated by the MYC proto-oncogene.
Experimental Protocols
The following are representative protocols for the characterization of this compound. These are based on standard methodologies for evaluating PROTACs and may require optimization for specific cell lines and experimental conditions.
Western Blot for BRD9 Degradation
This protocol is to quantify the reduction of BRD9 protein levels in cells treated with the degrader.
Materials:
-
Cell line of interest (e.g., synovial sarcoma or AML cell lines)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and quantify band intensities.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates (as described above, with proteasome inhibitor pre-treatment, e.g., MG132)
-
Anti-CRBN antibody (or antibody against the relevant E3 ligase)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-CRBN antibody or IgG control overnight. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Cell Viability Assay
This assay measures the effect of BRD9 degradation on cell proliferation.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).
-
Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Analysis: Calculate IC50 values from the dose-response curves.
Signaling Pathway of BRD9 Degradation in Synovial Sarcoma
In synovial sarcoma, the characteristic SS18-SSX fusion protein is incorporated into the BAF chromatin remodeling complex. This aberrant complex is dependent on BRD9 for its oncogenic activity. Degradation of BRD9 disrupts the function of this pathogenic BAF complex, leading to the downregulation of key oncogenic gene programs, including those driven by MYC, which ultimately inhibits tumor cell proliferation.
This technical guide provides a foundational understanding of this compound for researchers in drug discovery and chemical biology. The provided information and protocols should serve as a starting point for designing and conducting experiments to further elucidate the therapeutic potential of targeting BRD9.
References
Methodological & Application
Application Notes and Protocols for PROTAC BRD9 Degrader-6 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC BRD9 Degrader-6
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3]
This compound is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9).[4][5] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers.[3][6] By inducing the degradation of BRD9, this compound offers a promising strategy for studying the function of BRD9 and for the development of novel cancer therapeutics.
This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound, including methods for quantifying protein degradation and assessing cellular viability.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade BRD9.[3] The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), forming a ternary complex.[2] This proximity enables the E3 ligase to polyubiquitinate BRD9, which is then recognized and degraded by the 26S proteasome.
BRD9 itself is a key component of the SWI/SNF chromatin remodeling complex and is implicated in the regulation of gene expression.[7] Dysregulation of BRD9 has been linked to several cancer signaling pathways, including the JAK-STAT, MAPK, PI3K-AKT-mTOR, and androgen receptor signaling pathways. By degrading BRD9, this compound can modulate these pathways and exert anti-tumor effects.
Mechanism of this compound Action
Quantitative Data Summary
The efficacy of this compound and similar BRD9 degraders can be quantified by several key parameters. The following tables summarize these metrics.
Table 1: BRD9 Degradation Potency
| Parameter | Description | Typical Value Range |
| DC₅₀ (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |
| Dₘₐₓ (%) | The maximum percentage of target protein degradation achieved. | > 80% |
| Degradation Rate (t₁/₂) (hours) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |
Table 2: Anti-proliferative Activity
| Parameter | Description | Typical Value Range |
| IC₅₀ (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 0.1 - 100 nM |
Note: The specific IC₅₀ for this compound has been reported as 0.13 nM.[4][5] Other values in the tables represent typical ranges observed for potent BRD9 PROTACs.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Experimental Workflow for PROTAC Evaluation
Western Blot for BRD9 Degradation
This protocol allows for the direct visualization and quantification of BRD9 protein levels following treatment with the degrader.
Materials:
-
Cell line expressing BRD9 (e.g., MV4-11, MOLM-13)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a DMSO control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and image the membrane using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody or perform a parallel blot.
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the normalized BRD9 levels against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.
HiBiT Assay for Real-Time BRD9 Degradation
This luminescent-based assay provides a quantitative, high-throughput method to measure the kinetics of BRD9 degradation in live cells. This protocol requires a cell line where the endogenous BRD9 is tagged with a HiBiT peptide.
Materials:
-
HiBiT-tagged BRD9 cell line
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged BRD9 cells in white, opaque-walled plates at a suitable density.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted degrader to the wells, including a DMSO-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., kinetic measurements every hour for 24 hours).
-
Lytic Measurement: At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the lytic reagent according to the manufacturer's instructions. Add the lytic reagent to each well.
-
Signal Stabilization and Measurement: Place the plate on an orbital shaker for a few minutes to ensure complete cell lysis. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining BRD9. Plot the percentage of BRD9 remaining against the log of the degrader concentration to determine DC₅₀ and Dₘₐₓ values. For kinetic studies, plot the luminescence over time to determine the degradation rate.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a DMSO control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells. Plot the cell viability against the log of the degrader concentration to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC BRD9 Degrader-6 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD9 Degrader-6 in preclinical in vivo xenograft models. This document outlines the scientific background, detailed experimental protocols, and data presentation guidelines to facilitate the evaluation of this potent BRD9 degrader in cancer research.
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] Aberrant BRD9 activity has been implicated in the progression of various cancers, including certain types of leukemia, synovial sarcoma, and prostate cancer, making it an attractive therapeutic target.[3][4][5] this compound is a proteolysis-targeting chimera (PROTAC), a novel class of therapeutic agents designed to induce the degradation of specific proteins.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating all its functions.[8]
Mechanism of Action
This compound functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][9] This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
BRD9 Signaling Pathways in Cancer
BRD9 plays a crucial role in regulating gene expression through its involvement in the SWI/SNF chromatin remodeling complex.[5][10] This complex alters the structure of chromatin, making DNA more accessible for transcription. BRD9 has been shown to be involved in several oncogenic signaling pathways:
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 interacts with the androgen receptor and is critical for AR-dependent gene expression and tumor progression.[3][4]
-
TGF-β/Activin/Nodal Pathway: BRD9 is involved in regulating the TGF-β/Activin/Nodal pathway, which is crucial for cell differentiation and can be dysregulated in cancer.[11]
-
Wnt/β-catenin Signaling: Knockdown of BRD9 has been shown to inhibit the progression of lung and colon cancers through the Wnt/β-catenin signaling pathway.[5]
-
Oxytocin (B344502) Signaling Pathway: In gastric cancer, BRD9 has been found to influence the oxytocin signaling pathway.[10]
Experimental Protocols
I. Cell Line Selection and Culture
-
Selection: Choose cancer cell lines with documented BRD9 dependency or overexpression. Examples include certain synovial sarcoma (e.g., HS-SY-II), rhabdoid tumor (e.g., G401), and hematological malignancy (e.g., MV4-11) cell lines.[12][13]
-
Culture: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase (70-80% confluency) before harvesting for implantation.[14]
-
Authentication: Regularly perform cell line authentication to ensure the identity and purity of the cell lines used.
II. In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or BALB/c nude mice) aged 6-8 weeks.[15][16]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.[14]
-
Cell Preparation:
-
Harvest cells and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Cell viability should be >90%.
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension (typically 100-200 µL, containing 1-2 million cells) into the flank of the mouse using a 27-30 gauge needle.[14]
-
Optional: Co-injection with an extracellular matrix gel like Matrigel can enhance tumor take and growth rates.
-
-
Tumor Monitoring:
III. This compound Administration
-
Formulation:
-
The formulation of PROTACs for in vivo use is critical and can significantly impact bioavailability and efficacy. Common formulations include:
-
Suspension in 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80.
-
Solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
It is crucial to determine the optimal, stable formulation for this compound through solubility and stability studies.
-
-
-
Dosing:
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[17]
-
Randomly assign mice to treatment and vehicle control groups.
-
The dosage and schedule will need to be optimized. A starting point could be based on previous studies with other PROTACs, for instance, 10-50 mg/kg administered via intraperitoneal (i.p.) injection or oral gavage, daily or every other day.[18][19][20]
-
-
Administration:
-
Administer the formulated this compound or vehicle control according to the predetermined schedule.
-
IV. Efficacy Evaluation and Data Collection
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue and other relevant organs.
-
Assess the level of BRD9 protein degradation in tumor tissue via Western blot or immunohistochemistry (IHC).
-
-
Toxicity Assessment:
-
Monitor for any signs of toxicity, including significant body weight loss, changes in behavior, or organ abnormalities upon necropsy.
-
Histopathological analysis of major organs can be performed to assess for any treatment-related toxicities.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | |||
| This compound | 10 | Daily, i.p. | |||
| This compound | 25 | Daily, i.p. | |||
| This compound | 50 | Daily, i.p. |
Table 2: Pharmacodynamic Analysis of BRD9 Degradation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point | Mean BRD9 Protein Level (% of Vehicle) ± SEM |
| Vehicle Control | - | 24h post-last dose | 100 |
| This compound | 25 | 24h post-last dose | |
| This compound | 50 | 24h post-last dose |
Conclusion
This document provides a framework for the preclinical evaluation of this compound in in vivo xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel BRD9 degrader. Careful optimization of the experimental conditions, including cell line selection, drug formulation, and dosing regimen, is crucial for obtaining meaningful results to guide further drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
Measuring BRD9 Degradation: A Detailed Western Blot Protocol
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various diseases, including cancer.[1][2] As a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[3][4] The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has provided a powerful strategy to specifically reduce BRD9 protein levels within cells, thereby modulating its function.[5] This document provides a detailed protocol for measuring the degradation of BRD9 using Western blotting, a fundamental and widely used technique for protein analysis.
BRD9 Signaling and the Impact of Degradation
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to alter chromatin structure, thereby influencing gene transcription.[3][4] The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci. This action is critical for the regulation of gene expression programs involved in cell proliferation, differentiation, and survival.[6] Dysregulation of BRD9 has been implicated in several cancers, including synovial sarcoma and acute myeloid leukemia.[3] Targeted degradation of BRD9 removes it from the ncBAF complex, preventing its recruitment to chromatin and leading to downstream changes in gene expression, which can inhibit cancer cell growth.[5]
Caption: A diagram illustrating the role of BRD9 in the ncBAF complex and its targeted degradation by a PROTAC.
Quantitative Data Summary
The efficacy of BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes reported cellular activities of various BRD9 degraders.
| Compound | Cell Line | DC50 (nM) | Assay Time (h) | E3 Ligase Recruited |
| AMPTX-1 | MV4-11 | 0.5 | 6 | Not Specified |
| AMPTX-1 | MCF-7 | 2 | 6 | Not Specified |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 (IC50) | 120 | Cereblon |
| VZ185 | Not Specified | 4.5 | Not Specified | VHL |
| BRD9 Degrader-2 | Not Specified | ≤1.25 | Not Specified | Not Specified |
| PROTAC BRD9 Degrader-7 | Not Specified | 1.02 | Not Specified | Not Specified |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line and treatment duration.[7]
Experimental Protocol: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.[5][7]
References
Preparing Stock Solutions of PROTAC BRD9 Degrader-6 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of PROTAC BRD9 Degrader-6 in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.
Introduction to this compound
This compound is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][2] This targeted protein degradation strategy offers a powerful approach for studying the biological functions of BRD9 and holds therapeutic potential in diseases where BRD9 is implicated, such as certain cancers.[1][3]
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. The key physicochemical and solubility data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 829.00 g/mol | |
| Molecular Formula | C₄₇H₅₆N₈O₆ | |
| CAS Number | 2676211-62-2 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (120.63 mM) | |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: The solubility in DMSO may be enhanced with the use of sonication. It is also crucial to use anhydrous/low-hygroscopic DMSO, as moisture can impact the solubility and stability of the compound.
Signaling Pathway of BRD9 Degradation by PROTAC
This compound operates through the ubiquitin-proteasome system (UPS) to achieve targeted degradation of the BRD9 protein. The process can be visualized as a catalytic cycle where the PROTAC molecule facilitates the marking of the target protein for destruction.
Caption: PROTAC-mediated degradation of BRD9 protein.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.
Materials and Equipment
-
This compound powder
-
Anhydrous/low-hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette and tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 829.00 g/mol x 1000 mg/g = 8.29 mg
-
-
-
Weighing the Compound:
-
Tare a sterile amber or foil-wrapped 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 8.29 mg of this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous/low-hygroscopic DMSO to the microcentrifuge tube containing the powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Optional: Aiding Dissolution:
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication for 5-15 minutes can be employed.[4]
-
After warming or sonication, vortex the solution again and visually inspect for complete dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Caption: Workflow for preparing PROTAC stock solution.
Best Practices and Troubleshooting
-
Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the PROTAC. Use fresh, high-quality anhydrous DMSO.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity. Each freeze-thaw cycle can contribute to the degradation of the compound.
-
Protection from Light: Store both the powder and the stock solutions protected from light to prevent photodegradation.
-
Precipitation upon Dilution: When diluting the DMSO stock in aqueous buffers or media, precipitation can occur due to the change in solvent polarity. To mitigate this, perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous solution.[5]
-
Solvent Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[6]
By following these detailed application notes and protocols, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their experimental needs.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Target Engagement Assays of PROTAC BRD9 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. PROTAC BRD9 Degrader-6 is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Dysregulation of BRD9 has been implicated in various cancers, making it a compelling therapeutic target.
These application notes provide a comprehensive overview of key target engagement assays and detailed protocols to characterize the binding and degradation activity of this compound. The provided methodologies for NanoBRET, HiBiT, and Surface Plasmon Resonance (SPR) assays will enable researchers to quantitatively assess the efficacy and mechanism of action of this degrader.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (BRD9), a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker.[2][3][4] The PROTAC simultaneously binds to BRD9 and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD9 by the E3 ligase. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating the performance of PROTAC BRD9 degraders. While specific data for "this compound" is limited, representative data from other potent BRD9 degraders are provided for comparative purposes.
Table 1: Degradation Potency
| Parameter | Description | Representative Value (for a potent BRD9 Degrader) |
| IC50 (nM) | The concentration of the degrader that inhibits BRD9 activity by 50%. | 0.13[1][5] |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 1.8 - 50[4] |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | >90% |
Table 2: Ternary Complex and Binding Affinity
| Parameter | Description | Representative Value (for a potent BRD9 Degrader) |
| Binary Kd (PROTAC to BRD9) (nM) | Binding affinity of the PROTAC to the isolated BRD9 protein. | 26 ± 9 |
| Binary Kd (PROTAC to E3 Ligase) (nM) | Binding affinity of the PROTAC to the isolated E3 ligase. | 27 ± 3 |
| Ternary Complex Kd (nM) | Binding affinity within the ternary complex. | 35 ± 5 |
| Cooperativity (α) | A measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. α > 1 indicates positive cooperativity. | ~1 |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to BRD9 within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 (donor) and a fluorescently labeled tracer that binds to BRD9 (acceptor). A competing compound will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD9 fusion protein
-
Fluorescent BRD9 tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well assay plates
-
Luminometer with 460nm and 618nm filters
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect cells with the NanoLuc®-BRD9 plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in Opti-MEM® to the desired final concentrations.
-
-
Assay Procedure:
-
Prepare the tracer solution in Opti-MEM®.
-
Add the tracer to the cells and incubate.
-
Add the diluted this compound to the wells.
-
Incubate the plate for 2-4 hours at 37°C.
-
Prepare the NanoBRET™ detection reagent by diluting the Nano-Glo® Live Cell Substrate.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HiBiT Protein Degradation Assay
This assay quantifies the degradation of BRD9 induced by this compound. It utilizes CRISPR/Cas9-engineered cells where the endogenous BRD9 is tagged with the 11-amino-acid HiBiT peptide. The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of HiBiT-tagged BRD9.
Materials:
-
HiBiT-BRD9 knock-in cells (e.g., HEK293)
-
This compound
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well assay plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed HiBiT-BRD9 cells in a 96-well plate and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted degrader to the cells. Include a DMSO-only control.
-
Incubate for desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the DMSO control to determine the percentage of BRD9 degradation.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of the binary (PROTAC-BRD9 or PROTAC-E3 ligase) and ternary (BRD9-PROTAC-E3 ligase) complexes in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified recombinant BRD9 protein
-
Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
This compound
-
SPR running buffer
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VCB complex) onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of this compound over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff) and affinity (KD).
-
In a separate experiment, inject a series of concentrations of BRD9 over an appropriate sensor surface to which the PROTAC is captured to determine its binary binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of BRD9 and varying concentrations of this compound.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex.
-
-
Data Analysis:
-
Use the SPR instrument's software to fit the binding data to appropriate models (e.g., 1:1 Langmuir binding for binary interactions) to obtain kinetic and affinity constants.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
BRD9 Signaling Pathways in Oncology
BRD9 is involved in the regulation of several key signaling pathways that are often dysregulated in cancer. Understanding these pathways provides insight into the potential downstream effects of BRD9 degradation.
Wnt/β-catenin Signaling Pathway
BRD9 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[6] In the "on" state of this pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival. BRD9 can facilitate the transcription of these target genes. Degradation of BRD9 is therefore expected to suppress Wnt/β-catenin signaling.
STAT5 Signaling Pathway
In certain hematological malignancies, BRD9 has been shown to promote cell survival through the activation of the STAT5 (Signal Transducer and Activator of Transcription 5) pathway.[7][8][9] BRD9 can regulate the expression of genes that are downstream of STAT5, contributing to cell proliferation and survival. Therefore, the degradation of BRD9 can lead to the inhibition of the STAT5 signaling pathway and induce apoptosis in cancer cells.
Conclusion
The target engagement assays and protocols detailed in these application notes provide a robust framework for the preclinical characterization of this compound. By employing NanoBRET, HiBiT, and SPR, researchers can obtain critical quantitative data on intracellular target binding, degradation efficacy, and binding kinetics. Furthermore, understanding the impact of BRD9 degradation on key oncogenic signaling pathways such as Wnt/β-catenin and STAT5 will be crucial in elucidating the therapeutic potential of this novel degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Bromodomain-containing protein 9 promotes hepatocellular carcinoma progression via activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC BRD9 Degrader-6 for G401 Rhabdoid Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant rhabdoid tumors (MRTs) are aggressive pediatric cancers often characterized by the loss of the SMARCB1 subunit of the SWI/SNF chromatin remodeling complex. This loss creates a dependency on other proteins for survival, and recent studies have identified Bromodomain-containing protein 9 (BRD9), another component of a SWI/SNF sub-complex, as a specific vulnerability in these tumors.[1][2] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific proteins. PROTAC BRD9 Degrader-6 is a heterobifunctional molecule designed to selectively target BRD9 for ubiquitination and subsequent proteasomal degradation. By eliminating the BRD9 protein, this degrader aims to disrupt the oncogenic signaling pathways driving the growth of G401 rhabdoid tumor cells.
These application notes provide a comprehensive guide for utilizing this compound in G401 cells, including recommended dosage, experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation
While specific data for this compound is not publicly available, the following table summarizes the activity of other potent BRD9 degraders in G401 and other relevant cell lines to provide a strong starting point for determining effective concentrations.
| Compound | Cell Line | Assay Type | Value | Reference |
| CW-3308 | G401 | IC50 (Cell Growth Inhibition) | 185 nM | [3] |
| CW-3308 | G401 | DC50 (BRD9 Degradation) | < 10 nM | [3][4] |
| dBRD9-A | Multiple Myeloma Cell Lines | IC50 (Cell Viability) | 10 - 100 nM | [5] |
| dBRD9 | EOL-1 | IC50 | 4.872 nM | [5] |
| dBRD9 | A204 (Rhabdomyosarcoma) | IC50 | 89.8 nM | [5] |
| DBr-1 | HEK293 | DC50 | 90 nM | [6] |
| PROTAC BRD9 Degrader-1 | - | IC50 (BRD9) | 13.5 nM | [7] |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. DC50 (half-maximal degradation concentration) is the concentration of the degrader at which 50% of the target protein is degraded.
Based on the data for similar compounds, a starting concentration range of 1-100 nM for this compound is recommended for initial experiments in G401 cells. Optimization will be necessary to determine the ideal concentration for specific experimental endpoints.
Signaling Pathway
BRD9 is a subunit of the non-canonical BAF (ncBAF or GBAF) complex, a type of SWI/SNF chromatin remodeling complex.[1][2] In SMARCB1-deficient cancers like G401 rhabdoid tumors, the cells become dependent on the activity of this BRD9-containing complex for transcriptional regulation of key oncogenic pathways. The degradation of BRD9 disrupts the integrity and function of this complex, leading to the downregulation of oncogenes and subsequent cell cycle arrest and apoptosis.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antiproliferative Effects of BRD9 Degraders in EOL-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in hematological malignancies. As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in the regulation of gene expression. In eosinophilic leukemia, exemplified by the EOL-1 cell line, targeting BRD9 with proteolysis-targeting chimeras (PROTACs) has demonstrated significant antiproliferative effects. These bifunctional molecules induce the selective degradation of BRD9, leading to cell cycle arrest and apoptosis. This document provides detailed application notes, experimental protocols, and data on the use of BRD9 degraders in EOL-1 cells.
Mechanism of Action of BRD9 Degraders
BRD9 degraders are heterobifunctional molecules that simultaneously bind to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The subsequent depletion of BRD9 protein disrupts the SWI/SNF complex and alters gene expression, ultimately leading to the suppression of oncogenic pathways.
Data Presentation: Antiproliferative Activity of BRD9 Degraders in EOL-1 Cells
The following tables summarize the in vitro efficacy of representative BRD9 degraders in the EOL-1 human eosinophilic leukemia cell line.
| Degrader Name | Degrader Type | DC50 (BRD9 Degradation) | EC50 (Cell Viability) | Reference |
| VZ185 | VHL-based | 2.3 nM | 3.4 nM | [1] |
| dBRD9 | CRBN-based | Potent Degradation | Potent Antiproliferative Effect | [2][3] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. EC50 (Effective Concentration 50) is the concentration of the degrader that results in a 50% reduction in cell viability.
Signaling Pathway
Depletion of BRD9 in leukemic cells has been shown to impact the STAT5 signaling pathway. Specifically, the loss of BRD9 leads to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3). SOCS3, in turn, inhibits the phosphorylation of STAT5, a key transcription factor for genes involved in cell proliferation and survival. The inhibition of STAT5 signaling culminates in the induction of apoptosis.[3][4][5]
Experimental Protocols
The following are detailed protocols for assessing the antiproliferative effects of BRD9 degraders in EOL-1 cells.
Experimental Workflow Overview
EOL-1 Cell Culture
EOL-1 cells are grown in suspension and tend to form clusters.[2][6]
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 3 x 10^5 and 9 x 10^5 cells/mL. EOL-1 cells have a slow doubling time of approximately 60 hours.[7] Subculture every 3-4 days. To passage, gently pipette the cell suspension to break up clusters and dilute with fresh media.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
EOL-1 cells
-
BRD9 degrader of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed EOL-1 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the BRD9 degrader in culture medium.
-
Add 100 µL of the degrader dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.[8][9]
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
EOL-1 cells treated with BRD9 degrader
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed EOL-1 cells and treat with the BRD9 degrader for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
EOL-1 cells treated with BRD9 degrader
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 30 minutes at 37°C.
-
Add 400 µL of Propidium Iodide solution.
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins.
-
Materials:
-
EOL-1 cells treated with BRD9 degrader
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD9, anti-pSTAT5, anti-STAT5, anti-SOCS3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. EoL-1 cell. Culture Collections [culturecollections.org.uk]
- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Note & Protocols: Quantifying BRD9 Protein Levels with HiBiT® Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] BRD9 functions as an epigenetic reader, and its dysregulation is linked to various malignancies, including synovial sarcoma and acute myeloid leukemia.[1] Developing therapeutics that target BRD9, such as specific inhibitors or degraders (e.g., PROTACs), requires robust and sensitive methods to quantify changes in BRD9 protein levels within a cellular context.
Traditional methods like Western blotting can be cumbersome, low-throughput, and challenging for quantifying low-abundance proteins.[2] HiBiT technology offers a highly sensitive, quantitative, and scalable alternative.[3] This system utilizes an 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous locus of a target protein, such as BRD9, using CRISPR/Cas9 gene editing.[2][4][5] The HiBiT-tagged protein is detected through its high-affinity complementation with the LgBiT protein subunit, reconstituting a bright, functional NanoLuc® luciferase.[2][3] The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein over a dynamic range of at least seven orders of magnitude, enabling precise quantification of endogenous BRD9 levels.[6][7]
This application note provides detailed protocols for endogenously tagging BRD9 with HiBiT and quantifying its abundance, with a focus on monitoring targeted protein degradation.
Principle of HiBiT Technology
The HiBiT protein tagging system is based on the NanoBiT® enzyme, a split NanoLuc® luciferase. The enzyme is divided into two subunits: a small 11-amino-acid peptide (HiBiT) and a large polypeptide (LgBiT).[7] When separate, these subunits are inactive. However, HiBiT binds to LgBiT with high affinity (KD = 0.7nM), reconstituting a bright and stable luminescent enzyme.[6][8] By fusing the small HiBiT tag to a protein of interest (e.g., BRD9), its abundance can be quantified by supplying LgBiT and the luciferase substrate, furimazine. The amount of light generated is directly proportional to the quantity of HiBiT-tagged protein.[9]
Application 1: Endogenous Tagging of BRD9 with HiBiT using CRISPR/Cas9
To accurately study protein dynamics, it is crucial to maintain endogenous expression levels and regulation.[10][11] CRISPR/Cas9-mediated genome editing allows for the precise insertion of the HiBiT tag into the BRD9 gene locus. The small size of the HiBiT tag facilitates efficient integration using a single-stranded donor DNA template.[4][6]
Protocol 1: CRISPR/Cas9-Mediated Endogenous HiBiT Tagging of BRD9
This protocol outlines the steps for inserting a C-terminal HiBiT tag into the BRD9 gene.[4][5][12]
Materials:
-
Target cells (e.g., HEK293, MOLM-13)
-
Alt-R® CRISPR-Cas9 system components (IDT) or equivalent
-
Custom synthesized single-stranded donor DNA (ssODN) with HiBiT sequence flanked by homology arms (~50-100 bp) corresponding to the BRD9 genomic locus.
-
Transfection reagent (e.g., Lipofectamine® CRISPRMAX™ or electroporation system)
-
Nano-Glo® HiBiT Lytic Detection System (Promega, Cat. No. N3010)
-
Luminometer
Methodology:
-
Design:
-
Design a crRNA (guide RNA) to target the genomic region immediately upstream of the stop codon of the BRD9 gene.
-
Design an ssODN containing the HiBiT tag sequence, preceded by a short linker sequence, and flanked by homology arms matching the genomic sequences upstream and downstream of the insertion site.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Prepare the crRNA:tracrRNA duplex according to the manufacturer's instructions.
-
Incubate the duplex with Cas9 nuclease to form the RNP complex.
-
-
Transfection:
-
On the day of transfection, seed cells to achieve 70-80% confluency.
-
Prepare the transfection mix by combining the RNP complex and the ssODN donor with a suitable transfection reagent.
-
Add the mixture to the cells and incubate.
-
-
Post-Transfection Culture:
-
Culture the cells for 48-72 hours to allow for gene editing and expression of the HiBiT-tagged protein.
-
-
Validation of HiBiT-BRD9 Expression:
-
Harvest a sample of the edited cell pool.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by combining the LgBiT protein, substrate, and lytic buffer as per the technical manual.[13]
-
Add an equal volume of the lytic reagent to the cell suspension.
-
Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.[6]
-
Measure luminescence using a plate-based luminometer. A signal significantly above the background of unedited cells confirms successful tagging.
-
-
(Optional) Clonal Isolation:
-
If required, isolate single cells from the edited pool by limiting dilution or FACS to establish a clonal cell line with homozygous or heterozygous HiBiT-BRD9 expression.
-
Application 2: Monitoring Targeted Degradation of BRD9
A primary application for HiBiT-tagged BRD9 is the high-throughput screening and characterization of protein degraders, such as PROTACs.[2][10] The loss of luminescent signal directly correlates with the degradation of HiBiT-BRD9, allowing for precise measurement of key degradation parameters like DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation), and the rate of degradation.[10][14]
Protocol 2: Endpoint Lytic Assay for DC₅₀ and Dₘₐₓ Determination
This assay measures the amount of HiBiT-BRD9 remaining after a fixed treatment time with a degrader compound.[10][15]
Materials:
-
Validated HiBiT-BRD9 knock-in cells
-
BRD9 degrader compound series (e.g., dBRD9)
-
White, opaque 96- or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Methodology:
-
Cell Plating: Seed HiBiT-BRD9 cells in assay plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the BRD9 degrader compound. Add the compounds to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a fixed period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO₂ incubator.
-
Lysis and Detection:
-
Equilibrate the plate to room temperature.
-
Prepare and add an equal volume of Nano-Glo® HiBiT Lytic Reagent to each well.
-
Shake the plate on an orbital shaker for 3 minutes to mix and ensure complete lysis.
-
Incubate for an additional 7 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luminescence readings (RLU) to the vehicle control wells.
-
Plot the normalized RLU values against the log of the degrader concentration.
-
Fit the data to a four-parameter logistical curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Kinetic Live-Cell Assay for Degradation Rate Analysis
This real-time assay continuously monitors the degradation of HiBiT-BRD9 in living cells, providing kinetic data.[10][14]
Materials:
-
Validated HiBiT-BRD9 knock-in cells
-
BRD9 degrader compounds
-
Nano-Glo® Endurazine™ or Vivazine™ Live Cell Substrate (Promega)
-
CO₂-independent medium
-
Luminometer with environmental control (37°C)
Methodology:
-
Cell Plating: Seed HiBiT-BRD9 cells in white assay plates and allow them to attach.
-
Reagent Preparation:
-
Prepare the detection reagent by diluting the live-cell substrate (e.g., Endurazine™) and LgBiT protein in CO₂-independent medium.
-
Replace the culture medium in the wells with the prepared detection reagent.
-
-
Assay Initiation:
-
Place the plate in a pre-warmed (37°C) plate-reading luminometer.
-
Take an initial set of baseline luminescence readings for 15-30 minutes.
-
-
Compound Addition: Pause the reading, add the degrader compounds at various concentrations, and immediately resume kinetic luminescence reading.
-
Data Acquisition: Measure luminescence at regular intervals (e.g., every 5-10 minutes) for several hours (e.g., up to 24 hours).
-
Data Analysis:
-
Normalize the kinetic data to the time zero readings for each well.
-
Plot the normalized luminescence over time to visualize the degradation and recovery profile.
-
Calculate the initial rate of degradation (k_deg) from the linear phase of the degradation curve.
-
Data Presentation
The quantitative data derived from HiBiT assays can be summarized to compare the efficacy of different degrader compounds.
Table 1: Endpoint Assay Data for BRD9 Degraders (Representative data after 4-hour treatment of HiBiT-BRD9 HEK293 cells)
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | 95% Confidence Interval (DC₅₀) |
| dBRD9-A | 8.5 | 92.1 | 7.2 - 10.1 |
| dBRD9-B | 25.3 | 85.4 | 21.5 - 29.8 |
| Negative Control | > 10,000 | < 10 | N/A |
Table 2: Kinetic Assay Data for BRD9 Degraders (Representative data from live-cell monitoring of HiBiT-BRD9 degradation)
| Compound (at 100 nM) | Initial Degradation Rate (k_deg, RLU/min) | Time to Dₘₐₓ (hours) | Max Degradation (Dₘₐₓ, %) |
| dBRD9-A | -15,400 | 2.5 | 91.5 |
| dBRD9-B | -8,250 | 4.0 | 84.2 |
| Negative Control | -150 | N/A | < 5 |
BRD9 Signaling Pathway Context
BRD9 is a core subunit of the ncBAF (non-canonical SWI/SNF) complex, an ATP-dependent chromatin remodeler.[1] This complex recognizes acetylated histones via the BRD9 bromodomain, leading to the repositioning of nucleosomes.[1] This action alters chromatin accessibility at specific gene promoters and enhancers, thereby regulating the transcription of target genes involved in cell proliferation, differentiation, and oncogenesis.[16][17] Quantifying BRD9 levels with HiBiT provides a direct measure of the abundance of this critical regulator, offering insights into the therapeutic potential of targeting the ncBAF complex.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. promegaconnections.com [promegaconnections.com]
- 3. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [worldwide.promega.com]
- 4. Protocol for Adding HiBiT Tag to an Endogenous Gene Using CRISPR [promega.com]
- 5. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.com]
- 8. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.jp]
- 9. Isoform-specific, Semi-quantitative Determination of Highly Homologous Protein Levels via CRISPR-Cas9-mediated HiBiT Tagging [bio-protocol.org]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. manuals.plus [manuals.plus]
- 14. Target Degradation [promega.sg]
- 15. Target Degradation [worldwide.promega.com]
- 16. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 17. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low BRD9 Degradation Efficiency with PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving BRD9-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a BRD9 PROTAC?
A1: A BRD9 PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It works by simultaneously binding to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation by the cell's proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.[1][2][3][4]
Q2: What are the key parameters to assess the efficiency of a BRD9 PROTAC?
A2: The primary parameters to evaluate the efficiency of a BRD9 PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Time-dependence: The rate at which degradation occurs.
These parameters are typically determined through a dose-response and time-course experiment, with protein levels assessed by Western Blot or other quantitative methods.
Q3: What is the "hook effect" and how does it affect BRD9 degradation?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with BRD9 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. The formation of these non-productive binary complexes inhibits the formation of the ternary complex, leading to reduced BRD9 degradation.
Troubleshooting Guide: Low BRD9 Degradation Efficiency
Q4: I am observing low or no degradation of BRD9. What are the potential causes and how can I troubleshoot this?
A4: Low BRD9 degradation efficiency can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Compound Integrity and Solubility: Ensure your PROTAC is correctly stored, has not degraded, and is fully soluble in your cell culture medium. Precipitated compound will not be effective.
-
Cell Health: Confirm that your cells are healthy and within a consistent passage number. Cellular stress can impact the ubiquitin-proteasome system.
Experimental Parameters:
-
Suboptimal PROTAC Concentration (Hook Effect):
-
Problem: You may be using a concentration that is too high (in the hook effect range) or too low.
-
Solution: Perform a full dose-response curve with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation (Dmax).
-
-
Inappropriate Treatment Time:
-
Problem: The kinetics of BRD9 degradation can vary between different PROTACs and cell lines.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal PROTAC concentration to determine the time point of maximal degradation.
-
Cell Line-Specific Issues:
-
Low Target (BRD9) or E3 Ligase Expression:
-
Problem: The cell line you are using may have low endogenous levels of BRD9 or the specific E3 ligase (e.g., CRBN, VHL) that your PROTAC recruits.
-
Solution: Verify the expression levels of both BRD9 and the relevant E3 ligase in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line.
-
-
PROTAC Efflux:
-
Problem: Some cell lines express high levels of multidrug resistance transporters that can pump the PROTAC out of the cell, reducing its intracellular concentration.
-
Solution: If you suspect this is an issue, you can use cell lines with lower expression of these transporters or use inhibitors of the transporters, although this can have confounding effects.
-
Mechanistic Failures:
If the above steps do not resolve the issue, a more in-depth investigation into the mechanism of action is required.
-
Impaired Ternary Complex Formation:
-
Problem: The PROTAC may not be effectively bridging BRD9 and the E3 ligase.
-
Solution: Perform a co-immunoprecipitation (Co-IP) experiment to determine if the ternary complex is forming in your cells upon PROTAC treatment.
-
-
Lack of Ubiquitination:
-
Problem: Even if the ternary complex forms, ubiquitination of BRD9 may not be occurring efficiently.
-
Solution: Conduct a ubiquitination assay to assess the level of polyubiquitinated BRD9 after PROTAC treatment.
-
-
Impaired Proteasome Function:
-
Problem: The proteasome may be inhibited or not functioning correctly in your cells.
-
Solution: Perform a proteasome activity assay to confirm that the proteasome is active. As a control, pre-treatment with a proteasome inhibitor (e.g., MG132) should block PROTAC-mediated degradation of BRD9.
-
Data Presentation
Table 1: Performance of Various BRD9 PROTACs
| PROTAC Name | E3 Ligase Recruited | Target(s) | DC50 | Dmax | Cell Line(s) |
| PROTAC 11 | CRBN | BRD9 | 50 nM | >90% | MOLM-13 |
| PROTAC 23 | VHL | BRD7/9 | 1.8 nM (BRD9) | >90% | EOL-1, A-204 |
| dBRD9 | CRBN | BRD9 | ~10 nM | >90% | MOLM-13 |
| VZ185 | VHL | BRD7/9 | ~5 nM (BRD9) | >90% | HeLa |
| CW-3308 | Cereblon | BRD9 | <10 nM | >90% | G401, HS-SY-II |
| E5 | Not Specified | BRD9 | 16 pM | >90% | MV4-11, OCI-LY10 |
| AMPTX-1 | DCAF16 | BRD9 | 0.5 nM | 93% | MV4-11 |
| DBr-1 | DCAF1 | BRD9 | Not Specified | >80% | HEK293 |
Note: DC50 and Dmax values are highly dependent on experimental conditions and should be used as a guide.[2][6][7][8][9]
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation Assessment
Objective: To quantify the reduction in BRD9 protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
BRD9 PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of BRD9 PROTAC concentrations or for a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD9 band intensity to the loading control.
-
Calculate the percentage of BRD9 remaining relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or a tag on the protein
-
Antibody against BRD9
-
IP lysis buffer (non-denaturing)
-
Protein A/G agarose (B213101) beads
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 PROTAC at the optimal concentration and a vehicle control for a short duration (e.g., 1-4 hours). To stabilize the complex, you can pre-treat with a proteasome inhibitor.
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Elution and Western Blotting:
-
Wash the beads several times with IP lysis buffer.
-
Elute the bound proteins.
-
Analyze the eluates by Western Blotting using an antibody against BRD9. An increased BRD9 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation-Based)
Objective: To determine if the BRD9 PROTAC induces ubiquitination of BRD9.
Materials:
-
Cells transfected with HA-tagged ubiquitin (optional, for stronger signal)
-
BRD9 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Dilution buffer (lysis buffer without SDS)
-
Anti-BRD9 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Protein A/G agarose beads
Methodology:
-
Cell Treatment:
-
Treat cells with the BRD9 PROTAC. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Boil the lysates for 10 minutes.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration to 0.1%.
-
-
Immunoprecipitation of BRD9:
-
Immunoprecipitate BRD9 from the lysates using an anti-BRD9 antibody and Protein A/G agarose beads.
-
-
Western Blot Analysis for Ubiquitin:
Protocol 4: Proteasome Activity Assay
Objective: To confirm that the cellular proteasome is functional.
Materials:
-
Proteasome activity assay kit (fluorometric or colorimetric)
-
Cell lysates from treated and untreated cells
-
Proteasome inhibitor (positive control for inhibition)
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from your experimental cells.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the proteasome activity assay kit. This typically involves adding a specific substrate to the cell lysates and measuring the resulting signal (fluorescence or color change) over time.
-
-
Data Analysis:
-
Compare the proteasome activity in your experimental cells to that of a positive control cell line known to have active proteasomes. A significant reduction in signal in the presence of a known proteasome inhibitor confirms the validity of the assay.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
optimizing PROTAC BRD9 Degrader-6 concentration and incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PROTAC BRD9 Degrader-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the cell's proteasome. This targeted protein degradation approach can offer greater potency and selectivity compared to traditional small molecule inhibitors.[1][2]
Q2: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[1][3] This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (either PROTAC-BRD9 or PROTAC-E3 ligase) instead of the productive ternary complex (PROTAC-BRD9-E3 ligase) required for degradation.[1][3] To avoid the hook effect, it is crucial to perform a dose-response experiment to identify the optimal concentration range for BRD9 degradation.[1][3]
Q3: How do I determine the optimal concentration and incubation time for BRD9 Degrader-6 in my cell line?
The optimal concentration and incubation time for BRD9 Degrader-6 are highly dependent on the specific cell line being used.
-
Concentration: A dose-response experiment is essential. Treat your cells with a range of concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 6 or 24 hours) and assess BRD9 protein levels by Western Blot.[1][4] This will help you determine the DC50 (the concentration at which 50% of the protein is degraded).
-
Incubation Time: A time-course experiment is necessary to understand the kinetics of degradation. Treat your cells with a fixed, optimal concentration of the degrader and harvest them at various time points (e.g., 2, 4, 6, 8, 24 hours).[1][5] Analyze BRD9 protein levels to identify the time point at which maximum degradation occurs. Some degraders can show near-complete loss of the target protein within a few hours.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor BRD9 degradation | Suboptimal degrader concentration or incubation time. | Perform a thorough dose-response and time-course experiment to identify the optimal conditions for your specific cell line.[1][4] |
| Low expression of BRD9 or the recruited E3 ligase in the cell line. | Confirm the expression levels of both BRD9 and the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR.[1] | |
| Compound instability or poor solubility. | Ensure the degrader is fully dissolved in a suitable solvent like DMSO and is stable in your cell culture medium.[1][6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6] | |
| High cytotoxicity observed at all concentrations | Off-target effects of the PROTAC. | Consider performing a proteomics study to identify other proteins that may be degraded. Shorter treatment times might help to focus on direct targets.[4] |
| The cell line is highly dependent on BRD9 for survival. | This may be an expected outcome. To confirm, you can use a negative control compound that binds to BRD9 but does not induce its degradation. | |
| The "hook effect" is leading to inhibitor-like effects at high concentrations. | Lower the concentration range in your experiments to avoid the formation of non-productive binary complexes.[3][4] | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices. Ensure cells are seeded at a similar confluency and use cells within a defined passage number range.[7] |
| Issues with reagent preparation or storage. | Prepare fresh dilutions of the degrader for each experiment. Ensure proper storage of stock solutions at -80°C for long-term stability.[6] |
Quantitative Data Summary
The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for various BRD9 degraders in different cell lines.
Table 1: DC50 Values of BRD9 Degraders
| Compound | Cell Line | DC50 (nM) | Assay Time (h) |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| PROTAC 23 | - | 1.8 | - |
| VZ185 | - | 4.5 | - |
| PROTAC 11 | - | 50 | - |
| DBr-1 | - | 90 | - |
Data compiled from multiple sources.[2][7][8]
Table 2: IC50 Values of BRD9 Degraders
| Compound | Cell Line | IC50 (nM) | Assay Time (days) |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | A204 | 89.8 | 7 |
| PROTAC 11 | - | 104 | - |
Data compiled from multiple sources.[2][7]
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of BRD9 Degrader-6 or DMSO for the desired incubation time.[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease inhibitors.[1][7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[1][7]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[1]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-Cereblon)
-
Antibody against BRD9
Procedure:
-
Lyse cells that have been treated with BRD9 Degrader-6 and a vehicle control.
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.[1]
-
Elute the bound proteins.[1]
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[1]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing degrader concentration and time.
Caption: Troubleshooting logic for lack of BRD9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
identifying and mitigating off-target effects of BRD9 degraders
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with BRD9 degraders. The aim is to address common challenges in identifying and mitigating off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BRD9 degraders?
A1: BRD9 degraders are primarily designed as heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), or as molecular glues.[1][2]
-
PROTACs work by inducing proximity between BRD9 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[3][4] This is achieved through a molecule with two distinct heads—one that binds to BRD9 and another that binds to the E3 ligase—connected by a linker.[1][4] This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[3]
-
Molecular glues are smaller, monovalent molecules that alter the surface of an E3 ligase or the target protein to induce a novel protein-protein interaction, leading to the target's degradation.[1][2]
Q2: What are the common off-target effects associated with BRD9 degraders?
A2: Off-target effects can be categorized as degradation-dependent or degradation-independent.
-
Degradation-dependent off-targets: This involves the unintended degradation of proteins other than BRD9. This can occur due to a lack of selectivity of the BRD9-binding moiety or promiscuous E3 ligase recruitment.[1][5] For example, some VHL-based PROTACs have been shown to degrade both BRD9 and its close homolog, BRD7, while some CRBN-based PROTACs exhibit greater selectivity for BRD9.[2]
-
Degradation-independent off-targets: The degrader molecule itself may have pharmacological effects that are not related to protein degradation.[5] These effects can be caused by the individual binding moieties (the part that binds BRD9 or the E3 ligase) having their own biological activities.[5]
Q3: How can I identify potential off-target effects of my BRD9 degrader?
A3: A multi-pronged approach is recommended for robust off-target assessment.
-
Global Proteomics: Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[6][7] Techniques like Tandem Mass Tag (TMT) or iTRAQ labeling allow for the simultaneous identification and quantification of thousands of proteins, providing a global view of changes in the proteome after degrader treatment.[6][7]
-
Targeted Validation: Once potential off-targets are identified through proteomics, their degradation should be validated using targeted methods like Western Blotting or In-Cell Westerns/ELISAs.[6]
-
Control Experiments: The use of a non-degrading control molecule is crucial. This control should be structurally similar to the active degrader but contain a mutation in the E3 ligase-binding moiety, rendering it incapable of inducing degradation.[5] This helps to distinguish between degradation-dependent and degradation-independent off-target effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with BRD9 degraders.
| Problem | Potential Cause | Troubleshooting Steps |
| Inefficient or No BRD9 Degradation | 1. Suboptimal Degrader Concentration: Too low of a concentration may not effectively induce the formation of the ternary complex (BRD9-degrader-E3 ligase).[8] | 1. Perform a Dose-Response Experiment: Titrate the degrader concentration to determine the optimal DC50 (half-maximal degradation concentration) for your specific cell line.[8] |
| 2. "Hook Effect": Excessively high concentrations can lead to the formation of binary complexes (degrader-BRD9 or degrader-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][5][9] | 2. Conduct a Full Dose-Response Curve: This will help identify the optimal concentration range and reveal any potential hook effect at higher concentrations.[5] | |
| 3. Inappropriate Treatment Time: The kinetics of degradation can vary between different degraders and cell types.[8] | 3. Perform a Time-Course Experiment: Measure BRD9 protein levels at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[5][8] | |
| 4. Low E3 Ligase Expression: The cell line being used may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).[5][8] | 4. Confirm E3 Ligase Expression: Use Western Blot or qPCR to verify the expression of the relevant E3 ligase in your cell line.[5] | |
| 5. Compound Instability or Poor Solubility: The degrader may be unstable or precipitate in the cell culture media.[8] | 5. Check Compound Stability and Solubility: Ensure the degrader is fully dissolved and stable under your experimental conditions. | |
| Unexpected Cellular Phenotype (e.g., toxicity) | 1. Off-Target Protein Degradation: The degrader may be causing the degradation of other essential proteins. | 1. Perform Global Proteomics: Use mass spectrometry to identify any unintended protein degradation across the proteome.[5][10] |
| 2. Degradation-Independent Pharmacology: The degrader molecule itself may have off-target effects unrelated to protein degradation.[5] | 2. Use a Non-Degrading Control: Compare the phenotype of cells treated with the active degrader to those treated with a non-degrading control molecule to see if the phenotype persists.[5] | |
| 3. Pathway-Related Effects: The degradation of BRD9 can have downstream effects on various signaling pathways.[5] | 3. Conduct Washout Experiments: Remove the degrader from the cell culture and monitor for the reversal of the phenotype and the recovery of BRD9 protein levels.[5] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (Mass Spectrometry)
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Objective: To obtain an unbiased, global view of protein level changes following treatment with a BRD9 degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., MV4-11) to logarithmic growth phase.
-
Treat the cells with the BRD9 degrader at its optimal concentration and for the optimal duration, as determined by dose-response and time-course experiments.
-
Include the following controls: a vehicle control (e.g., DMSO) and a non-degrading control molecule.[5]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Digest an equal amount of protein from each sample into peptides using trypsin.[5]
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance in the degrader-treated samples to the control samples.
-
Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential off-targets.[6]
-
Protocol 2: Validation of Off-Target Degradation (Western Blotting)
This protocol describes how to validate the degradation of potential off-target proteins identified from global proteomics.
Objective: To confirm the degradation of specific proteins of interest.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 degrader and controls as described in the proteomics protocol.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for BRD9 to confirm on-target degradation and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the signal of the off-target protein to the loading control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-degrader-E3 ligase ternary complex.
Objective: To detect the interaction between BRD9 and the recruited E3 ligase in the presence of the degrader.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 degrader or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) to pull down the complex.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increased BRD9 signal in the degrader-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of BRD9 degradation by a PROTAC degrader.
Caption: Experimental workflow for off-target identification.
Caption: BRD9's role in chromatin remodeling and cancer pathways.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. sapient.bio [sapient.bio]
Technical Support Center: Optimizing BRD9 Degradation While Minimizing BRD7 Off-Target Effects
Welcome to the technical support center for researchers utilizing PROTAC BRD9 degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments that maximize the selective degradation of BRD9 while minimizing the impact on its close homolog, BRD7.
Frequently Asked Questions (FAQs)
Q1: Why does my BRD9 degrader also affect BRD7 levels?
BRD9 and BRD7 are highly homologous proteins, sharing 85% sequence identity in their bromodomains.[1] This structural similarity makes it challenging to design small molecule binders—a key component of the PROTAC—that are highly selective for BRD9 over BRD7.[2] Many reported BRD9 inhibitors also show activity against BRD7.[2][3] Consequently, a PROTAC built with a non-selective binder may degrade both proteins.
Q2: How does the choice of E3 ligase affect selectivity between BRD9 and BRD7?
The E3 ligase recruited by the PROTAC plays a crucial role in selectivity. The formation of a stable and productive ternary complex (BRD9-PROTAC-E3 ligase) is essential for degradation.[4] Different E3 ligases, such as Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF16, can exhibit different preferences and lead to distinct degradation profiles.[5][6]
-
CRBN-based PROTACs have been shown to selectively degrade BRD9 over BRD7.[7]
-
VHL-based PROTACs can be dual degraders of both BRD9 and BRD7, although optimization of the linker and conjugation points can sometimes improve selectivity.[5][7] For example, VZ185 is a potent dual degrader of both BRD7 and BRD9.[1][5][8]
-
DCAF16-recruiting degraders have also demonstrated a high degree of selectivity for BRD9 over BRD7 and BRD4.[9]
Q3: I'm observing a "hook effect" with my BRD9 degrader. What does this mean and how can I avoid it?
The "hook effect" occurs at excessively high PROTAC concentrations where the degrader forms more binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) than the productive ternary complex (BRD9-PROTAC-E3 ligase).[7][10] This leads to reduced degradation efficiency at high doses. To avoid this, it is critical to perform a full dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[10][11]
Q4: My BRD9 degradation efficiency is low. What are some common causes?
Several factors can lead to suboptimal degradation:
-
Cell Line Specificity: The expression levels of BRD9 and the required E3 ligase (e.g., CRBN, VHL) can vary significantly between cell lines.[10] It's crucial to confirm the presence of both proteins in your chosen cell model.
-
Compound Solubility and Stability: Ensure your degrader is fully dissolved and stable in your cell culture media for the duration of the experiment.[10]
-
Incorrect Treatment Time: Degradation is a time-dependent process. Perform a time-course experiment to determine the optimal treatment duration, as significant degradation can occur within a few hours.[10]
-
Proteasome Inhibition: Ensure the ubiquitin-proteasome system (UPS) is fully functional in your cells, as PROTACs rely on this pathway for degradation.[11]
Troubleshooting Guides
This section provides structured guidance for common experimental challenges.
Issue 1: Significant BRD7 Degradation Observed
If you observe undesirable degradation of BRD7, consider the following steps:
-
Confirm On-Target BRD9 Degradation: First, ensure your degrader is effectively degrading BRD9 by running a dose-response curve and determining the DC50 and Dmax for BRD9.
-
Quantify BRD7 Degradation: Perform a parallel dose-response experiment to quantify the DC50 and Dmax for BRD7. This will establish the selectivity window.
-
Optimize Concentration: Use the lowest possible concentration of the degrader that achieves sufficient BRD9 degradation while minimizing the effect on BRD7.
-
Consider an Alternative Degrader: If selectivity remains an issue, you may need to switch to a different BRD9 degrader that utilizes a more selective BRD9 binder or a different E3 ligase. For example, CRBN-based degraders like dBRD9 are reported to be highly selective for BRD9.[12][13]
Issue 2: Poor or No BRD9 Degradation
If BRD9 levels are not decreasing as expected, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suboptimal BRD9 degradation.
Quantitative Data Summary
The following tables summarize the performance of several published BRD9 degraders. This data provides a benchmark for evaluating the potency and selectivity of PROTAC BRD9 Degrader-6 in your experiments.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Various BRD9 Degraders
| Compound | E3 Ligase Recruited | Cell Line | BRD9 DC50 | BRD7 DC50 | BRD9 Dmax | Reference(s) |
|---|---|---|---|---|---|---|
| VZ185 | VHL | RI-1 | 1.76 nM | 4.5 nM | >90% | [5] |
| dBRD9-A | Cereblon (CRBN) | OPM2, H929 | 10-100 nM (IC50) | No degradation | >90% | [14] |
| PROTAC 11 | Cereblon (CRBN) | Not Specified | 50 nM | Not Specified | Not Specified | [8] |
| PROTAC 23 | VHL | Not Specified | 1.8 nM | 4.5 nM | Not Specified | [8] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 nM | No degradation | 93% | [7] |
| CW-3308 | Cereblon (CRBN) | G401, HS-SY-II | < 10 nM | High selectivity | > 90% |[15] |
Note: DC50 (Degradation Concentration 50) is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of degradation achieved. Values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis for BRD9 and BRD7 Degradation
This protocol is used to quantify changes in BRD9 and BRD7 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD9, anti-BRD7, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding & Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 degrader (e.g., 0.1 nM to 5 µM) and a DMSO vehicle control for the desired time (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer, incubate on ice for 30 minutes, then centrifuge to pellet debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), resolve on an SDS-PAGE gel, and transfer to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate.[11]
-
-
Stripping and Re-probing: Strip the membrane and re-probe for BRD7 and a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Quantify band intensities. Plot the percentage of remaining BRD9/BRD7 protein relative to the loading control against the degrader concentration to determine DC50 and Dmax values.[11]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the mechanism of action by confirming the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Cells treated with degrader and vehicle control
-
Antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Antibody against BRD9
Procedure:
-
Cell Lysis: Lyse cells treated with the optimal concentration of the BRD9 degrader and a DMSO control according to the Co-IP kit manufacturer's instructions.[10]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the E3 ligase and any associated proteins.
-
Elution: Elute the bound proteins from the antibody-bead complex.
-
Western Blot Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody. The presence of a band for BRD9 in the degrader-treated sample (but not the control) confirms the formation of the ternary complex.[10]
Visualized Workflows and Mechanisms
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC degrader.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Selectivity Profiling
This workflow outlines the key experiments for assessing the selectivity of a BRD9 degrader.
Caption: Workflow for determining degrader selectivity against BRD7.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphista Therapeutics unveils new differentiated mechanism of action for BRD9 degradation at 2024 Protein Degradation in Focus Symposium - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD7 x BRD9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
best practices for storing and handling PROTAC BRD9 Degrader-6 powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing PROTAC BRD9 Degrader-6 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder?
A: Proper storage is crucial to maintain the stability and activity of the degrader. Recommendations are summarized in the table below. For long-term storage, it is best to store the powder at -20°C.
Q2: What is the recommended solvent for reconstituting the powder?
A: this compound is soluble in DMSO.[1] It is advisable to use newly opened, anhydrous DMSO for reconstitution, as the solvent is hygroscopic and absorbed water can affect the compound's solubility and stability.[1]
Q3: My compound is not fully dissolving in DMSO. What should I do?
A: If you experience solubility issues, gentle warming or sonication can aid in dissolution.[1] Ensure you are using a sufficient volume of DMSO to prepare your stock solution.
Q4: How should I store the reconstituted stock solution?
A: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1]
Q5: What is the "hook effect" and how can I avoid it with this compound?
A: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This occurs because the high concentration of the degrader can lead to the formation of non-productive binary complexes (either with BRD9 or the E3 ligase alone) instead of the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.
Data Presentation
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Recommended for long-term storage.[1] |
| 4°C | 2 years | Suitable for shorter-term storage.[1] | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | For more frequent use.[1] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a human cancer cell line with known BRD9 expression)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 10 µM to determine the optimal degradation concentration and observe any potential hook effect. Include a vehicle-only control (DMSO).
-
Incubation: Replace the existing medium with the medium containing the degrader or vehicle. Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control signal.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in a 96-well plate. Allow adherent cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting guide for this compound experiments.
References
formulation strategies for in vivo delivery of BRD9 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulation and in vivo delivery of BRD9 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating BRD9 PROTACs for in vivo studies?
A1: The primary challenges stem from the inherent physicochemical properties of PROTACs. As large molecules that often fall "beyond the Rule of Five," they typically exhibit high molecular weight, low aqueous solubility, and poor cell permeability.[1][2][3][4][5][6][7] These characteristics can lead to low oral bioavailability, rapid metabolic clearance, and suboptimal pharmacokinetic profiles, which complicates achieving therapeutic concentrations in vivo.[4][8][9]
Q2: Which E3 ligase is generally preferred for developing orally bioavailable BRD9 PROTACs?
A2: Cereblon (CRBN)-based PROTACs are often favored over those utilizing von Hippel-Lindau (VHL).[8] CRBN ligands, such as thalidomide (B1683933) and its derivatives, are typically smaller and more "drug-like," which contributes to a lower molecular weight and more favorable physicochemical properties for the final PROTAC molecule.[3] Several BRD9 PROTACs that have advanced to or through preclinical development are based on CRBN ligands.[7][10][11]
Q3: How does the linker component of a BRD9 PROTAC affect its in vivo performance?
A3: The linker is a critical determinant of a PROTAC's stability, solubility, and permeability.[12] Replacing flexible linkers, like polyethylene (B3416737) glycol (PEG), with more rigid structures such as a 1,4-disubstituted phenyl ring, can significantly improve cell permeability.[1][3][13] The linker is also a common site for metabolic breakdown; therefore, optimizing its structure can enhance metabolic stability and improve the pharmacokinetic profile.[1][12][14]
Q4: What is the "hook effect" and how can it impact in vivo experiments with BRD9 PROTACs?
A4: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC + BRD9 or PROTAC + E3 ligase) rather than the productive ternary complex (BRD9 + PROTAC + E3 ligase) required for degradation. This can lead to a bell-shaped dose-response curve. It is crucial to perform dose-titration experiments to identify the optimal therapeutic window that maximizes degradation and avoids the hook effect.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo evaluation of BRD9 PROTACs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite good in vitro potency. | 1. Poor Pharmacokinetics (PK): Low drug exposure (AUC) or rapid clearance.[4][9] 2. Low Solubility/Bioavailability: The compound is not being absorbed effectively.[1][5] 3. High Metabolic Instability: The PROTAC is being rapidly metabolized in the liver or plasma.[1][14] | 1. Conduct PK studies to measure plasma and tumor exposure levels. 2. Employ advanced formulation strategies like amorphous solid dispersions (ASDs), lipid-based nanoparticles, or polymeric micelles to improve solubility and absorption.[8][9] 3. Perform in vitro metabolic stability assays (see Protocol 1) to identify metabolic "soft spots." Modify the linker or other parts of the molecule to block these metabolic sites.[3][9] |
| High variability in animal study results. | 1. Inconsistent Formulation: The PROTAC is not fully dissolved or forms a non-homogenous suspension.[9] 2. Food Effect: For oral dosing, absorption can be significantly affected by the presence or absence of food.[15] | 1. Ensure the formulation is homogenous and stable. Use a consistent, well-documented preparation protocol (see Protocol 2). 2. Standardize feeding conditions. The clinical administration of some PROTACs specifies dosing with food to improve exposure.[14] Consider this variable in your preclinical study design. |
| Precipitation of PROTAC in aqueous buffer or vehicle. | 1. Poor Aqueous Solubility: The concentration exceeds the solubility limit of the PROTAC in the chosen vehicle.[12] 2. Vehicle Incompatibility: The chosen solvent system is not optimal for the specific PROTAC. | 1. Measure the thermodynamic solubility of your PROTAC. 2. Optimize the vehicle. Test different co-solvent ratios (e.g., DMSO, PEG300, Tween 80) or switch to a different formulation approach like a lipid-based system or an amorphous solid dispersion.[8][16][17] |
| High efflux ratio in Caco-2 permeability assay. | Active Transport: The PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells.[3] | 1. Confirm efflux transporter interaction by co-incubating the PROTAC with known inhibitors (e.g., verapamil (B1683045) for P-gp).[3] 2. Modify the chemical structure to reduce recognition by efflux transporters. This often involves linker optimization. |
Quantitative Data Summary
The following tables summarize publicly available data for select BRD9 PROTACs to provide a benchmark for experimental outcomes.
Table 1: In Vitro Degradation Potency of BRD9 PROTACs
| PROTAC Name | DC₅₀ | Cell Line | E3 Ligase | Reference |
| CW-3308 | < 10 nM | G401, HS-SY-II | Cereblon | [18] |
| C6 | 1.02 nM | MV4-11 | Not Specified | [19] |
| PROTAC 11 | 50 nM | Not Specified | Cereblon | [7] |
| E5 | 16 pM | MV4-11 | Not Specified | [20] |
| dBRD9 | Not Specified | MOLM-13 | Cereblon | [21] |
Table 2: Preclinical Pharmacokinetic (PK) Parameters of BRD9 PROTACs in Mice
| PROTAC Name | Route | Dose | Cₘₐₓ (ng/mL) | AUC (h·ng/mL) | Oral Bioavailability (F%) | Reference |
| CW-3308 | Oral | Not Specified | 172 | 1499 | 91% | [18][22] |
| C6 | Oral | Not Specified | 3436.95 | Not Reported | Not Reported | [19] |
| AMPTX-1-ent-1 | Oral | 10 mg/kg | ~200 | Not Reported | Not Reported | [11] |
Visualizations
Caption: Mechanism of Action for a BRD9 PROTAC.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance and metabolic half-life of a BRD9 PROTAC. This protocol is adapted from methodologies described for PROTACs.[3][9]
Materials:
-
BRD9 PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or mouse, e.g., 20 mg/mL)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, G6P, G6PDH)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Ice-cold acetonitrile (B52724) (ACN) with an internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and sealing mat
-
Thermomixer or shaking water bath set to 37°C
Procedure:
-
Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare the reaction mixture by adding phosphate buffer, microsomes (final concentration 0.5-1.0 mg/mL), and the BRD9 PROTAC (final concentration typically 1 µM) to the wells of the 96-well plate.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the T=0 time point, add the quenching solution (Step 4) before adding the NADPH system.
-
Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a fixed volume of ice-cold ACN with IS (typically 2-3 volumes) to the appropriate wells.
-
Sample Preparation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent BRD9 PROTAC at each time point relative to the T=0 sample.
-
Calculation: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Preparation of a Standard Co-Solvent Vehicle for In Vivo Studies
Objective: To prepare a clear solution or fine suspension of a BRD9 PROTAC for intraperitoneal (IP) or oral (PO) administration in preclinical models. This formulation is commonly used for compounds with low aqueous solubility.[6][17]
Vehicle Composition:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% Sterile Saline
Materials:
-
BRD9 PROTAC
-
DMSO (Dimethyl sulfoxide), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for 1 mL final volume):
-
Initial Dissolution: Weigh the required amount of BRD9 PROTAC and dissolve it in 50 µL of DMSO. Vortex or sonicate briefly until fully dissolved to create the stock concentrate.
-
Add PEG300: To the DMSO stock, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is completely homogenous and clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear. This step is crucial for maintaining solubility when the aqueous component is added.
-
Add Saline: Slowly add 500 µL of sterile saline to the mixture, vortexing gently between additions to avoid precipitation.
-
Final Check: Inspect the final formulation. It should be a clear solution or a very fine, homogenous suspension. If significant precipitation occurs, the formulation may require further optimization (e.g., adjusting co-solvent ratios).
-
Administration: Use the freshly prepared formulation for animal dosing immediately to ensure stability and consistency.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC BRD9 Degrader-7 | PROTACs | TargetMol [targetmol.com]
- 18. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
issues with ternary complex formation in BRD9 PROTAC experiments
Welcome to the technical support center for BRD9 PROTAC experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of ternary complex formation in BRD9-targeting Proteolysis Targeting Chimeras (PROTACs) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in BRD9 PROTAC experiments and how can it be mitigated?
The "hook effect" is a common phenomenon where the degradation of the target protein, BRD9, decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either BRD9 or the E3 ligase (e.g., Cereblon (CRBN) or VHL), rather than the productive ternary complex (BRD9-PROTAC-E3 Ligase) required for degradation.[1]
Mitigation Strategies:
-
Dose-Response Curve: Conduct a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to favor the formation of the ternary complex.
Q2: My BRD9 PROTAC shows good binding to BRD9 and the E3 ligase in binary assays, but I don't observe significant degradation in cells. What are the potential reasons?
This is a frequent challenge and can be attributed to several factors:
-
Inefficient Ternary Complex Formation: The linker connecting the BRD9 binder and the E3 ligase ligand is crucial for the stability and geometry of the ternary complex. An inappropriate linker length or composition can prevent the productive formation of the ternary complex, even if the individual binding affinities are high.
-
Negative Cooperativity: The binding of one protein partner to the PROTAC may hinder the binding of the second partner, a phenomenon known as negative cooperativity. This results in a less stable ternary complex. For instance, some VHL-based BRD9 PROTACs have been reported to exhibit negative cooperativity.[2]
-
Poor Cell Permeability or Stability: The PROTAC may not efficiently cross the cell membrane or could be rapidly metabolized within the cell, preventing it from reaching its intracellular targets.
-
Low Expression of E3 Ligase: The chosen E3 ligase (e.g., CRBN or VHL) may not be sufficiently expressed in the cell line being used.
Q3: How do I choose the appropriate E3 ligase for my BRD9 PROTAC?
The most commonly used E3 ligases for PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice depends on several factors:
-
Cell Line Expression: Ensure that the selected E3 ligase is expressed at sufficient levels in your target cell line. This can be verified by Western Blot or proteomics.
-
Target Accessibility: The cellular localization of BRD9 and the E3 ligase should be considered to ensure they can be brought into proximity by the PROTAC.
-
Linker and Warhead Compatibility: The structure of the BRD9 binder and the E3 ligase ligand, along with the linker connecting them, will influence the geometry and stability of the ternary complex. It may be necessary to screen PROTACs with different E3 ligase ligands to find the most effective combination.
Q4: What is cooperativity in the context of ternary complex formation, and why is it important?
Cooperativity (α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (BRD9), leading to a more stable ternary complex.
-
Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, resulting in a less stable ternary complex.
-
No Cooperativity (α = 1): The binding events are independent.
Positive cooperativity is generally desirable as it promotes the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and degradation. However, PROTACs with no or even negative cooperativity can still be effective degraders.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low BRD9 degradation | Inefficient ternary complex formation due to poor linker design. | Synthesize and test a library of PROTACs with varying linker lengths and compositions. |
| Low expression of BRD9 or the recruited E3 ligase (e.g., CRBN, VHL) in the cell line. | Verify protein expression levels using Western Blot. Select a cell line with higher expression if necessary. | |
| Poor cell permeability or stability of the PROTAC. | Assess cell permeability using assays like the NanoBRET™ Target Engagement assay. Evaluate compound stability in cell media and lysates using LC-MS. | |
| "Hook effect" at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration for degradation. | |
| Inconsistent results between biochemical and cellular assays | Differences in the experimental environment (purified proteins vs. cellular context). | Validate findings using orthogonal assays. For example, complement biochemical assays (e.g., SPR, ITC) with in-cell assays (e.g., NanoBRET™, CETSA) to confirm target engagement and ternary complex formation in a cellular environment. |
| The PROTAC may be a substrate for cellular efflux pumps. | Test for efflux pump inhibition to see if degradation is enhanced. | |
| High off-target effects | The BRD9 binder or the E3 ligase ligand may have poor selectivity. | Use a more selective BRD9 binder. Consider using a different E3 ligase. |
| The linker may promote the formation of off-target ternary complexes. | Modify the linker design to alter the geometry of the ternary complex. |
Quantitative Data Summary
The following tables summarize key quantitative data for various BRD9 PROTACs. Note that these values can vary depending on the cell line and experimental conditions.
Table 1: BRD9 Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
| PROTAC | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| VZ185 | VHL | HeLa | ~5 | >90 | [3] |
| dBRD9 | CRBN | MOLM-13 | ~10 | >90 | [3] |
| DBr-1 | DCAF1 | HEK293 | ~90 | >80 | [3] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 | [3] |
| E5 | CRBN | MV4-11 | 0.016 | >90 | [4] |
Table 2: Anti-proliferative Activity (IC₅₀)
| PROTAC | Cell Line | IC₅₀ (nM) | Reference |
| E5 | MV4-11 | 0.27 | [4] |
| E5 | OCI-LY10 | 1.04 | [4] |
Table 3: Ternary Complex Cooperativity (α)
| PROTAC | Target | E3 Ligase | Assay | Cooperativity (α) | Reference |
| Compound 5 | BRD9 | VHL | ITC | < 1 (Negative) | [3] |
| VZ185 | BRD9 | VHL | FP | Not significantly cooperative | [3] |
| SIM1 (Trivalent) | BRD4 | VHL | AlphaLISA | 3.5 | [5] |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments used to characterize BRD9 PROTAC-mediated ternary complex formation.
Protocol 1: NanoBRET™ Ternary Complex Assay in Live Cells
This assay measures the PROTAC-induced proximity of BRD9 and an E3 ligase in living cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
Plasmid DNA: NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
BRD9 PROTAC of interest
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates.
-
Transfection: Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids. A 1:10 donor to acceptor plasmid ratio is a good starting point.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™ and add to the cells. Incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate and add to each well.
-
Signal Measurement: Incubate at room temperature for 10-15 minutes and measure dual-filtered luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot against the PROTAC concentration to determine EC₅₀ and Bₘₐₓ values.
Protocol 2: AlphaLISA® Ternary Complex Assay (Biochemical)
This assay measures the formation of the ternary complex using purified proteins.
Materials:
-
Purified GST-tagged BRD9
-
Purified FLAG-tagged E3 ligase (e.g., CRBN)
-
BRD9 PROTAC of interest
-
AlphaLISA™ anti-FLAG acceptor beads
-
Alpha™ GSH donor beads
-
Optiplate-384
-
AlphaScreen™ microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, incubate the BRD9 protein, E3 ligase, and the PROTAC in assay buffer.
-
Acceptor Bead Addition: Add AlphaLISA™ anti-FLAG acceptor beads and incubate.
-
Donor Bead Addition: Add Alpha™ GSH donor beads and incubate in the dark.
-
Signal Measurement: Read the AlphaScreen™ signal on a microplate reader.
-
Data Analysis: An increase in the AlphaScreen™ signal indicates the formation of the ternary complex.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions, allowing for the determination of the cooperativity factor (α).
Procedure Outline:
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).
-
Titrate the PROTAC into the BRD9 solution to determine the binary binding affinity (KD2).
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and BRD9 to determine the ternary binding affinity (KD,ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the equation: α = KD1 / KD,ternary.
-
Optimization:
-
Ensure all proteins and the PROTAC are in a matched buffer to minimize heats of dilution.
-
The concentration of the titrant in the syringe should be 10-20 times higher than the concentration of the macromolecule in the cell.
Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR can be used to measure the kinetics (on- and off-rates) of binary and ternary complex formation.
Procedure Outline:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.
-
Binary Analysis: Flow the BRD9 PROTAC over the chip to measure the kinetics of the binary interaction.
-
Ternary Analysis: Flow a pre-incubated mixture of the BRD9 PROTAC and BRD9 protein over the chip to measure the kinetics of ternary complex formation.
-
Data Analysis: Determine the association (kₐ) and dissociation (kd) rates to calculate the binding affinity (KD) for both binary and ternary interactions. The cooperativity can then be calculated.
Optimization:
-
Use a lower density surface for ternary complex experiments to minimize mass transport limitations.
-
Ensure the concentration of the target protein in the ternary analysis is near-saturating.
Visualizations
BRD9 Signaling and PROTAC-mediated Degradation Pathway
Caption: BRD9 signaling and PROTAC-mediated degradation pathway.
Experimental Workflow for Troubleshooting Ternary Complex Formation
Caption: Troubleshooting workflow for BRD9 PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide: PROTAC BRD9 Degrader-6 Versus Small Molecule BRD9 Inhibitors
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology and other diseases.[1][2][3] Its primary role involves "reading" acetylated lysine (B10760008) residues on histones, which facilitates chromatin remodeling and regulates gene expression.[1][4] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML) and synovial sarcoma.[2][5][6] Two dominant strategies have been developed to modulate BRD9 function: competitive inhibition with small molecules and targeted degradation using Proteolysis-Targeting Chimeras (PROTACs).
This guide provides an objective comparison between the novel PROTAC BRD9 Degrader-6 and traditional small molecule BRD9 inhibitors, offering researchers a comprehensive overview of their mechanisms, performance, and experimental considerations.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two classes of molecules lies in their mechanism of action. Small molecule inhibitors are "occupancy-driven," whereas PROTACs are "event-driven."[7]
Small Molecule BRD9 Inhibitors: These molecules are designed to bind directly to the acetyl-lysine binding pocket of the BRD9 bromodomain.[1][4] This competitive binding physically blocks BRD9 from interacting with acetylated histones, thereby inhibiting its "reader" function and preventing the recruitment of the ncBAF complex to target gene promoters.[1] This ultimately disrupts the downstream gene expression programs that contribute to disease pathology.
PROTAC BRD9 Degraders: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules with a distinct, catalytic mechanism.[8][9][10] A PROTAC molecule consists of three parts: a ligand that binds to the target protein (BRD9), a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[9][11] The PROTAC acts as a bridge, forming a ternary complex between BRD9 and the E3 ligase.[8][11] This proximity induces the E3 ligase to tag BRD9 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the 26S proteasome.[11][12] After the degradation of the target protein, the PROTAC is released and can catalyze the degradation of another BRD9 protein.[9][12]
Performance Comparison
The distinct mechanisms of inhibitors and degraders lead to significant differences in their pharmacological profiles and therapeutic potential.
| Feature | Small Molecule Inhibitor | PROTAC BRD9 Degrader | Rationale & Supporting Data |
| Mode of Action | Occupancy-Driven | Event-Driven (Catalytic) | Inhibitors require sustained high concentrations to occupy the binding site. PROTACs act catalytically, with a single molecule able to induce the degradation of multiple target proteins.[7][13][] |
| Effect on Target | Inhibition of Bromodomain Function | Elimination of Entire Protein | Inhibitors only block the "reader" function. Degraders remove the entire protein, ablating all functions, including its crucial scaffolding role within the ncBAF complex.[2][9][15] This is critical in diseases like synovial sarcoma, which depend on BRD9's scaffolding function.[15] |
| Potency Metric | IC50 (Inhibitory Concentration) | DC50 (Degradation Concentration) | IC50 measures the concentration needed to inhibit 50% of the protein's activity. DC50 measures the concentration for 50% target protein degradation. |
| Cellular Potency | Micromolar to Nanomolar | Nanomolar to Picomolar | PROTACs often exhibit higher cellular potency due to their catalytic nature. For example, the BRD9 PROTAC E5 has a DC50 of 16 pM and an anti-proliferative IC50 of 0.27 nM in MV4-11 cells.[16] Another BRD9 PROTAC showed a DC50 of 1.8 nM.[7] |
| Selectivity | Can be challenging | Potentially higher | While potent and selective inhibitors like I-BRD9 exist,[17] PROTACs can achieve superior selectivity. The formation of the ternary complex introduces new protein-protein interactions that can be exploited to selectively degrade one protein over a closely related one, even with a non-selective binder.[10][13] |
| Pharmacodynamics | Effect lasts as long as drug is present | Prolonged duration of action | The effect of a degrader persists until the cell re-synthesizes the target protein, potentially leading to a more durable response and less frequent dosing.[15] |
| Resistance | Target mutation in binding pocket | Mutation in target or E3 ligase preventing ternary complex formation | PROTACs may overcome resistance to inhibitors caused by binding site mutations. However, resistance can arise from changes in the E3 ligase machinery.[9][18] |
Quantitative Data Summary
| Compound | Type | Target(s) | IC50 / DC50 | Selectivity Profile | Reference |
| This compound | PROTAC | BRD9 | IC50 = 0.13 nM (Binding) | Data not fully available | [19] |
| PROTAC E5 | PROTAC | BRD9 | DC50 = 16 pM | Selective for BRD9 | [16] |
| PROTAC 11 | PROTAC | BRD9 | DC50 = 50 nM | Selective over BRD4 and BRD7 | [7] |
| PROTAC 23 | PROTAC | BRD7/9 | DC50 = 1.8 nM (BRD9) | Degrades both BRD7 and BRD9 | [7] |
| I-BRD9 | Inhibitor | BRD9 | - | >700-fold vs BETs; >200-fold vs BRD7 | [17] |
| BI-7273 | Inhibitor | BRD9 | - | Potent and selective | [20][21] |
| Compound 31 | Inhibitor | BRD9 | Binding Affinity = 278 nM | Selective over BRD4 | [22] |
BRD9 Signaling Pathways
BRD9 is a subunit of the SWI/SNF family of ATP-dependent chromatin remodeling complexes, specifically the non-canonical BAF (ncBAF) complex.[1][2] By recognizing acetylated histones, BRD9 helps recruit this complex to specific gene loci, altering chromatin structure to make DNA more accessible for transcription. This process is fundamental to the expression of genes involved in cell proliferation, survival, and differentiation.[1] Studies have shown that BRD9 influences several critical cancer-related signaling pathways, including the Wnt/β-catenin, Notch, and androgen receptor (AR) signaling pathways.[5][23][24]
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. scbt.com [scbt.com]
- 5. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 10. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 11. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 12. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 15. drughunter.com [drughunter.com]
- 16. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
VHL vs. CRBN-Based BRD9 Degraders: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) that recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase have been developed to induce BRD9 degradation. This guide provides an objective comparison of the potency of VHL and CRBN-based BRD9 degraders, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Data Presentation: Quantitative Comparison of BRD9 Degrader Potency
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative VHL and CRBN-based BRD9 degraders in various cell lines.
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| VHL-Based Degraders | ||||||
| VZ185 | VHL | RI-1 | 1.8 | >95 | 8 | [1][2] |
| VZ185 | VHL | EOL-1 | 2.3 | Not Specified | 18 | [3] |
| VZ185 | VHL | A-204 | 8.3 | Not Specified | 18 | [3] |
| VZ185 | VHL | HEK293 (HiBiT-BRD9) | 4.0 | Not Specified | Not Specified | [1] |
| VZ185 | VHL | HeLa | 560 | ~80 | 4 | [4] |
| CRBN-Based Degraders | ||||||
| dBRD9 | CRBN | HEK293 BRD9-HiBiT | 4 | >90 | 2 | [5] |
| FHD-609 | CRBN | HiBiT-BRD9 CRISPR HEK293 | 0.190 (Dmax50) | 97 | Not Specified | [6] |
| FHD-609 | CRBN | SYO1 | ~16 (for 16-fold reduction) | Not Specified | 4 | [7] |
| CW-3308 | CRBN | G401 | < 10 | > 90 | Not Specified | [8] |
| CW-3308 | CRBN | HS-SY-II | < 10 | > 90 | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the dose-dependent reduction of BRD9 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest
-
BRD9 degrader (VHL or CRBN-based)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of the BRD9 degrader or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify band intensities. Normalize the BRD9 signal to the loading control and plot the normalized values against the degrader concentration to determine DC50 and Dmax.
NanoBRET™ Assay for Ternary Complex Formation
This assay quantifies the formation of the BRD9-degrader-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-BRD9 and HaloTag®-E3 ligase (VHL or CRBN)
-
Transfection reagent
-
Assay medium (e.g., Opti-MEM® I)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
BRD9 degrader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Seed the transfected cells into a 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Compound Treatment: Add serial dilutions of the BRD9 degrader to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. foghorntx.com [foghorntx.com]
- 7. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bromodomain Landscape: A Comparative Guide to BRD9 Degraders
For researchers, scientists, and drug development professionals, the targeted degradation of specific proteins offers a powerful therapeutic strategy. This guide provides a comparative analysis of the selectivity profile of PROTAC BRD9 Degrader-6 and other notable BRD9 degraders against other bromodomains, supported by experimental data and detailed methodologies. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 are of considerable interest for their potential to achieve greater efficacy and overcome resistance compared to traditional inhibitors.
Selectivity Profile of BRD9 Degraders
The selectivity of a PROTAC is critical for minimizing off-target effects and ensuring a favorable therapeutic window. While this compound is reported to be a highly potent degrader of its target protein, a comprehensive selectivity panel against other bromodomains is not publicly available.[1][2] The table below summarizes the reported potency for this compound and the selectivity profiles of other well-characterized, selective BRD9 degraders to provide a comparative context.
| Compound | Target | DC₅₀ / IC₅₀ (nM) | Selectivity Profile | E3 Ligase Recruited |
| This compound | BRD9 | IC₅₀: 0.13 | Data not publicly available | Not specified |
| dBRD9-A | BRD9 | DC₅₀: ~5 | Selective for BRD9; does not degrade BRD4 or BRD7 at concentrations up to 5 µM. | Cereblon (CRBN) |
| CW-3308 | BRD9 | DC₅₀: < 10 | High degradation selectivity over BRD7 and BRD4 proteins. | Cereblon (CRBN) |
-
DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.
-
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action and Signaling Pathways
PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins.[3] They consist of a ligand that binds to the target protein (e.g., BRD9) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The degradation of BRD9 can impact various downstream signaling pathways involved in cancer cell proliferation, survival, and differentiation.[4]
Experimental Protocols
The determination of a degrader's selectivity profile relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased method provides a global view of protein level changes upon treatment with a degrader, offering a comprehensive assessment of selectivity.
-
Assay Principle: This technique identifies and quantifies thousands of proteins within a cell lysate to determine which proteins are degraded following treatment with the test compound.
-
Procedure:
-
Cells (e.g., a relevant cancer cell line) are treated with the BRD9 degrader or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cells are harvested and lysed to extract total proteins.
-
Proteins are digested into peptides, typically using trypsin.
-
The resulting peptide mixtures are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis or analyzed using label-free quantification.
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The abundance of each identified protein in the degrader-treated sample is compared to the vehicle control. A statistically significant decrease in the abundance of a protein indicates degradation. This allows for the identification of both on-target and any off-target degradation events across the proteome.
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantitatively analyzing the formation of the ternary complex (Target-PROTAC-E3 Ligase) in live cells.
-
Assay Principle: This assay measures the proximity of two proteins in live cells. One protein (e.g., BRD9) is fused to a NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. When the PROTAC brings the two fusion proteins into close proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.
-
Procedure:
-
Cell Preparation: HEK293T cells are co-transfected with plasmids encoding the NanoLuc®-BRD9 and HaloTag®-E3 ligase fusion proteins.
-
Compound Treatment: Transfected cells are treated with serial dilutions of the PROTAC.
-
Reagent Addition: A detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate is added.
-
Signal Measurement: The donor emission (460 nm) and acceptor emission (618 nm) are measured using a luminometer.
-
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. Plotting this ratio against the PROTAC concentration allows for the determination of the EC₅₀ (the concentration required for half-maximal ternary complex formation).
Conclusion
This compound is a potent molecule for inducing the degradation of BRD9. While its comprehensive selectivity profile is not yet in the public domain, the high selectivity demonstrated by other BRD9 degraders like dBRD9-A and CW-3308 highlights the feasibility of developing highly specific degraders for this target. The use of unbiased proteomics and targeted biophysical assays is essential for rigorously characterizing the selectivity of these powerful molecules, thereby guiding the development of safe and effective therapeutics.
References
A Comparative Analysis of BRD9-Targeting PROTACs: dBRD9, VZ185, and DBr-1
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as powerful tools to eliminate disease-causing proteins. This guide provides a detailed comparative analysis of three prominent PROTACs targeting Bromodomain-containing protein 9 (BRD9): dBRD9, VZ185, and DBr-1. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex and is implicated in the regulation of gene expression, making it an attractive target in oncology.[1] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action
dBRD9, VZ185, and DBr-1 are all heterobifunctional molecules designed to induce the degradation of BRD9 via the ubiquitin-proteasome system.[2][3] They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of BRD9, marking it for proteasomal degradation.[2][3] The key distinction between these three PROTACs lies in the E3 ligase they recruit:
-
dBRD9 employs a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase.[1][2]
-
VZ185 utilizes a VHL ligand to recruit the von Hippel-Lindau (VHL) E3 ligase.[4][5]
-
DBr-1 recruits the DDB1 and CUL4 associated factor 1 (DCAF1) E3 ligase.[6]
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of dBRD9, VZ185, and DBr-1 based on published data. Direct comparison is facilitated by studies that have evaluated these PROTACs under similar experimental conditions.
Table 1: Degradation Efficacy of BRD9 PROTACs
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time | Reference |
| dBRD9 | BRD9 | CRBN | HEK293 | ~50 | >90 | 2h | [6] |
| BRD9 | CRBN | MOLM-13 | 50 | Not Reported | 4h | [1][2] | |
| VZ185 | BRD9/BRD7 | VHL | HEK293 | 4.0 (BRD9) | >90 (BRD9) | 2h | [6][7] |
| BRD9/BRD7 | VHL | HEK293 | 34.5 (BRD7) | ~60 (BRD7) | 2h | [7] | |
| BRD9/BRD7 | VHL | RI-1 | 1.8 (BRD9) | >95 (BRD9) | 8h | [4][8] | |
| BRD9/BRD7 | VHL | RI-1 | 4.5 (BRD7) | >95 (BRD7) | 8h | [4][8] | |
| BRD9 | VHL | EOL-1 | 2.3 | Not Reported | 18h | [7] | |
| BRD9 | VHL | A-204 | 8.3 | Not Reported | 18h | [7] | |
| DBr-1 | BRD9 | DCAF1 | HEK293 | 90 | >90 | 2h | [6][9][10] |
Table 2: Selectivity Profile of BRD9 PROTACs
| PROTAC | Primary Target(s) | Off-Target(s) | Notes | Reference |
| dBRD9 | BRD9 | BRD4, BRD7 | Does not significantly degrade BRD4 or BRD7 at concentrations up to 5 µM. Shows high selectivity for BRD9. | [2][11] |
| VZ185 | BRD9, BRD7 | Other Bromodomain proteins | Dual degrader of BRD9 and its close homolog BRD7. Highly selective over other bromodomain-containing proteins. | [4][7][8] |
| DBr-1 | BRD9 | BRD7 | Shows a preference for degrading BRD9 over BRD7. | [9][10] |
Table 3: Cellular Activity of BRD9 PROTACs
| PROTAC | Cell Line | Assay | IC50/EC50 (nM) | Treatment Time | Reference |
| dBRD9 | EOL-1, MOLM-13 | Proliferation | Potent antiproliferative effect | 7 days | [2] |
| VZ185 | EOL-1 | Viability (CellTiter-Glo) | 3.4 | 7 days | [5][7] |
| A-204 | Viability (CellTiter-Glo) | 39.8 | 7 days | [5][7] |
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for BRD9-targeting PROTACs.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Downstream signaling effects of BRD9 degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest (dBRD9, VZ185, or DBr-1) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, or 18 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against BRD9, followed by incubation with the HRP-conjugated secondary antibody. Perform the same for the loading control.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
Cell culture reagents
-
PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a desired density in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 7 days).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Measurement: Incubate the plate to stabilize the luminescent signal and then measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (PROTAC-target-E3 ligase) in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-tagged E3 ligase (e.g., VHL-NanoLuc®) and HaloTag®-tagged target protein (e.g., HaloTag®-BRD9)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-E3 ligase and HaloTag®-target protein expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of the PROTAC.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
dBRD9, VZ185, and DBr-1 are all effective degraders of BRD9, each utilizing a different E3 ligase. VZ185 demonstrates high potency for degrading both BRD9 and its homolog BRD7.[4][8] dBRD9, on the other hand, exhibits high selectivity for BRD9 over other bromodomain-containing proteins, including BRD7.[2] DBr-1 provides an alternative by engaging the DCAF1 E3 ligase, which can be advantageous in overcoming potential resistance mechanisms associated with CRBN or VHL.[6][9]
The choice of PROTAC for a specific research application will depend on the desired selectivity profile and the cellular context. For selective degradation of BRD9, dBRD9 appears to be a suitable choice. If dual degradation of BRD9 and BRD7 is desired, VZ185 is a potent option. DBr-1 offers a valuable alternative for exploring different E3 ligase biology. The provided experimental protocols offer a framework for researchers to independently evaluate and compare these and other novel protein degraders.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VZ 185 | Active Degraders: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. DBr-1|COA [dcchemicals.com]
- 10. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to BRD9 Degraders: PROTAC BRD9 Degrader-6 vs. CFT8634 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BRD9 Degrader-6 with other prominent BRD9-targeting Proteolysis Targeting Chimeras (PROTACs), including the clinical-stage compound CFT8634 and other notable research compounds. This comparison is based on available preclinical data to assist researchers in selecting the appropriate tools for their studies in oncology and other BAF complex-related disorders.
Introduction to BRD9 Degradation
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. Unlike traditional inhibitors that only block the protein's function, PROTACs offer a distinct mechanism by inducing the degradation of the target protein, potentially leading to a more profound and sustained therapeutic effect. This guide focuses on a comparative analysis of several BRD9 degraders, highlighting their mechanisms, potency, and available experimental data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The specific E3 ligase recruited can influence the degrader's efficacy and selectivity.
Figure 1: General mechanism of PROTAC-mediated degradation of BRD9.
Comparative Performance of BRD9 Degraders
The following tables summarize the available quantitative data for this compound, CFT8634, and other selected BRD9 degraders. It is important to note that the data presented is compiled from various sources and may not be from direct head-to-head comparisons.
| Degrader | Target | E3 Ligase Recruited | IC50 (nM) | DC50 (nM) | Cell Line |
| This compound | BRD9 | Not Specified | 0.13[1][2] | Not Available | Not Specified |
| CFT8634 | BRD9 | CRBN[3][4] | Not Available | 2 (Synovial Sarcoma cell line)[5] | Synovial Sarcoma |
| 2.7 (for SMARCB-1)[3] | Not Specified | ||||
| dBRD9-A | BRD9 | CRBN | Not Available | Potent degradation at low nM | Synovial Sarcoma |
| VZ185 | BRD9/BRD7 | VHL | Not Available | 1.8 (BRD9), 4.5 (BRD7)[6] | EOL-1 (AML) |
| DBr-1 | BRD9 | DCAF1 | Not Available | Potent degradation | HEK293 |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
In-Depth Look at Key Degraders
This compound
This compound is a potent degrader of BRD9 with a reported IC50 of 0.13 nM[1][2]. While highly potent, the specific E3 ligase it recruits is not publicly disclosed, which is a critical factor for understanding its full biological activity and potential for off-target effects. Further studies are needed to characterize its selectivity and degradation kinetics in various cell lines.
CFT8634
CFT8634 is an orally bioavailable and selective BRD9 degrader that recruits the E3 ligase Cereblon (CRBN)[3][4]. It has demonstrated potent degradation of BRD9 in synovial sarcoma cell lines with a DC50 of 2 nM[5]. Preclinical studies have shown that oral administration of CFT8634 leads to dose-dependent degradation of BRD9 and significant tumor growth inhibition in xenograft models of SMARCB1-perturbed cancers[7][8]. A Phase 1/2 clinical trial (NCT05355753) for CFT8634 in patients with synovial sarcoma and SMARCB1-null tumors was initiated[9][10]. However, the development of CFT8634 as a monotherapy was halted due to the emergence of cardiac toxicities, despite demonstrating robust pharmacodynamic response[7][8].
Other Notable BRD9 Degraders
-
dBRD9-A: This degrader also utilizes the CRBN E3 ligase and has been shown to be a potent and selective degrader of BRD9, effective in inhibiting the growth of synovial sarcoma cells.
-
VZ185: In contrast to the others, VZ185 recruits the von Hippel-Lindau (VHL) E3 ligase and is a dual degrader of BRD9 and its homolog BRD7[6]. This dual activity could be beneficial or a liability depending on the therapeutic context.
-
DBr-1: This degrader is notable for recruiting the DCAF1 E3 ligase, offering an alternative to the more commonly used CRBN and VHL ligases.
BRD9 Signaling Pathways
BRD9 is a subunit of the ncBAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. The degradation of BRD9 has been shown to impact several cancer-related signaling pathways:
Figure 2: BRD9 is involved in multiple signaling pathways implicated in cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key assays used to evaluate BRD9 degraders.
Western Blot for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a degrader.
Figure 3: A typical workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the BRD9 degrader for a specified time.
-
Cell Lysis: Harvest cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to BRD9, followed by a secondary antibody conjugated to a detectable enzyme.
-
Signal Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of BRD9 degradation relative to a loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a degrader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the BRD9 degrader.
-
MTT Incubation: After the treatment period, add MTT reagent to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
Conclusion
The landscape of BRD9 degraders is rapidly evolving, with several potent and selective molecules emerging as valuable research tools and potential therapeutics. This compound demonstrates high potency, though a full characterization of its mechanism is still needed. CFT8634 has shown promise in preclinical and early clinical settings, providing valuable insights despite its development challenges. The availability of degraders that recruit different E3 ligases, such as VZ185 (VHL) and DBr-1 (DCAF1), offers researchers a broader toolkit to investigate the therapeutic potential of BRD9 degradation and to mitigate potential resistance mechanisms. The choice of a specific BRD9 degrader will depend on the research question, the cellular context, and the desired selectivity profile. As more data becomes available, a clearer picture of the therapeutic window and potential applications for each of these novel agents will emerge.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
evaluating the advantages of PROTACs over traditional inhibitors for BRD9
In the rapidly evolving landscape of targeted therapeutics, both small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) have emerged as valuable tools for modulating the activity of proteins implicated in disease. This guide provides a detailed comparison of PROTACs and traditional inhibitors targeting Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] Dysregulation of BRD9 has been linked to various cancers, making it an attractive therapeutic target.[2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the advantages of each modality, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological mechanisms.
Mechanism of Action: A Tale of Two Strategies
Traditional BRD9 inhibitors are designed to bind to the bromodomain of the BRD9 protein, competitively blocking its interaction with acetylated lysine (B10760008) residues on histone tails.[4] This occupancy-driven mechanism prevents the recruitment of the SWI/SNF complex to chromatin, thereby modulating gene expression pathways involved in cell proliferation and survival.[5]
In contrast, BRD9 PROTACs are heterobifunctional molecules that induce the degradation of the BRD9 protein.[6] They consist of a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[6][7] This proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[6] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD9 proteins.[8]
Quantitative Performance Comparison
The following tables summarize the performance of representative BRD9 PROTACs and traditional inhibitors based on reported experimental data.
Table 1: BRD9 PROTACs - Degradation and Anti-proliferative Activity
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Assay Time (h) | IC₅₀ (nM) | Reference(s) |
| dBRD9 | Cereblon | EOL-1 | - | - | 4.872 | [6] |
| dBRD9 | Cereblon | A204 | - | - | 89.8 | [6] |
| PROTAC 11 | Cereblon | - | 50 | - | 104 | [2] |
| PROTAC 23 | VHL | EOL-1 | 1.8 | - | - | [2] |
| PROTAC 23 | VHL | A-204 | 1.8 | - | - | [2] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 6 | - | [6] |
| AMPTX-1 | DCAF16 | MCF-7 | 2 | 6 | - | [6] |
| VZ185 | VHL | - | 4.5 | - | - | [6] |
| DBr-1 | DCAF1 | - | 90 | - | - | [6] |
| E5 | - | MV4-11 | 0.016 | - | 0.27 | [9] |
| E5 | - | OCI-LY10 | - | - | 1.04 | [9] |
Table 2: Traditional BRD9 Inhibitors - Binding Affinity and Cellular Activity
| Compound | Assay Type | Target | Kd (nM) | IC₅₀ (nM) | Reference(s) |
| I-BRD9 | DiscoveRx | BRD9 | 1.9 | - | [10] |
| I-BRD9 | DiscoveRx | BRD7 | 380 | - | [10] |
| I-BRD9 | DiscoveRx | BRD4-BD1 | 1400 | - | [10] |
| I-BRD9 | NanoBRET | BRD9-H3.3 | - | 158 | [10] |
| BI-7273 | ITC | BRD9 | 15.4 | - | [10] |
| BI-9564 | ITC | BRD9 | 14.1 | - | [10] |
| LP99 | ITC | BRD9 | 99 | - | [10] |
| LP99 | ITC | BRD7 | 909 | - | [10] |
| Compound 13 | ITC | BRD9 | 68 | - | [11] |
| Compound 13 | ITC | BRD7 | 368 | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of BRD9-targeted compounds.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in response to PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of the BRD9 PROTAC or inhibitor for the desired time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5] Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.[6] Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[6] Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
Protocol 2: HiBiT-Based BRD9 Degradation Assay
This is a quantitative, real-time method to measure the degradation kinetics of BRD9.[5][12]
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous BRD9 locus in the cell line of interest.[5]
-
Cell Plating: Seed HiBiT-BRD9 cells in a 96-well plate.[5]
-
Compound Addition: Add serial dilutions of the PROTAC to the cells.[5]
-
Lytic Measurement: At desired time points, add Nano-Glo® HiBiT Lytic Reagent to the wells.[5] This reagent contains the LgBiT subunit, which binds to the HiBiT tag to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.[5] The signal is proportional to the amount of HiBiT-BRD9 protein remaining.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated controls to determine the percentage of BRD9 degradation. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.[5]
Protocol 3: TR-FRET Binding Assay
This assay measures the binding affinity of inhibitors or PROTACs to BRD9.[13][14]
-
Reagent Preparation: Prepare a reaction mixture containing a terbium-labeled donor (e.g., anti-GST antibody if using a GST-tagged BRD9), a dye-labeled acceptor (e.g., a biotinylated histone peptide substrate recognized by a streptavidin-fluorophore), and the BRD9 protein.[13]
-
Compound Addition: Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.[13]
-
Incubation: Incubate the plate for a specified time (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[13]
-
Fluorescence Reading: Measure the fluorescence intensity using a TR-FRET-capable microplate reader.[13] The reader excites the terbium donor and measures emission at two wavelengths (one for the donor and one for the acceptor).[13]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission).[13] A decrease in the ratio indicates displacement of the acceptor from the BRD9 protein by the inhibitor. Determine the IC₅₀ value from the dose-response curve.
Protocol 4: AlphaScreen Binding Assay
This is another proximity-based assay to measure binding interactions.[4][15]
-
Reagent Preparation: Prepare a reaction mixture containing streptavidin-coated donor beads, glutathione-coated acceptor beads, biotinylated histone peptide substrate, and GST-tagged BRD9 protein.[4]
-
Compound Addition: Add the test inhibitor or PROTAC to the reaction mixture.[4]
-
Incubation: Incubate the mixture to allow for binding.[4]
-
Signal Detection: Excite the donor beads at 680 nm. If the donor and acceptor beads are in close proximity (due to BRD9 binding to the histone substrate), singlet oxygen is generated by the donor bead, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is read at 520-620 nm.[16]
-
Data Analysis: A competing inhibitor will disrupt the interaction, leading to a decrease in the AlphaScreen signal.[4] Plot the signal against the inhibitor concentration to determine the IC₅₀.
BRD9 Signaling Pathway
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][17] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[18] BRD9, through its bromodomain, recognizes and binds to acetylated histones, thereby recruiting the ncBAF complex to specific genomic loci.[18] This process is critical for the transcriptional regulation of key oncogenes, such as MYC.[19] Furthermore, BRD9 has been shown to be involved in signaling pathways such as the STAT5 and androgen receptor (AR) pathways, highlighting its multifaceted role in cancer progression.[20][21]
Conclusion
Both traditional inhibitors and PROTACs offer viable strategies for targeting BRD9. Traditional inhibitors act by occupying the bromodomain binding pocket, leading to a disruption of its function. This approach has led to the development of potent and selective molecules.
PROTACs, on the other hand, offer several distinct advantages. Their catalytic mode of action can lead to profound and sustained degradation of the target protein at sub-stoichiometric concentrations.[8] This can result in a more durable pharmacological effect and potentially overcome resistance mechanisms associated with target protein overexpression. The choice between these two modalities will depend on the specific therapeutic context, the desired pharmacological profile, and the potential for off-target effects. The experimental protocols and data presented in this guide provide a framework for the rational evaluation and selection of the optimal BRD9-targeting strategy for a given research or drug development program.
References
- 1. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Downregulation of c-Myc Expression: A Comparative Analysis of BRD9 Degradation and Other Therapeutic Strategies
For Immediate Release
This guide provides a comparative analysis of experimental data confirming the downstream effects of Bromodomain-containing protein 9 (BRD9) degradation on the expression of the proto-oncogene c-Myc. The performance of BRD9 degraders is compared with alternative c-Myc modulating agents, including BET bromodomain and CDK9 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of c-Myc.
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many human cancers. Consequently, strategies to downregulate c-Myc expression are of significant therapeutic interest. One emerging approach is the targeted degradation of BRD9, a component of the non-canonical SWI/SNF chromatin remodeling complex. This guide summarizes the experimental evidence for the impact of BRD9 degradation on c-Myc levels and provides a comparative assessment against other established methods of c-Myc modulation.
Signaling Pathway: BRD9 and c-Myc Regulation
BRD9 is understood to play a role in transcriptional regulation. As part of the non-canonical BAF (ncBAF) complex, it can influence chromatin structure and gene expression. Evidence suggests that BRD9 can occupy the promoter regions of oncogenes, including MYC, and in cooperation with other transcriptional regulators like BRD4, enhance their transcription. The degradation of BRD9 protein disrupts this regulatory mechanism, leading to a subsequent decrease in c-Myc mRNA and protein levels.
A Comparative Analysis of BRD9 Degraders: PROTAC BRD9 Degrader-6 vs. dBRD9
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. Among these, degraders of Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, are of significant interest for their potential in cancer therapy. This guide provides a comparative overview of two such degraders, PROTAC BRD9 Degrader-6 and dBRD9, to assist researchers in selecting the appropriate tool for their studies.
Quantitative Performance Comparison
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Assay Time (h) | Reference |
| This compound | BRD9 | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [1] |
| dBRD9 | BRD9 | CRBN | MOLM-13 | Dose-dependent degradation observed | >90% at 5µM | 4 | [2][3] |
| dBRD9 | BRD9 | CRBN | MOLM-13 | IC50: 56.6 nM* | Not Reported | Not Reported | |
| For Context: Other BRD9 Degraders | |||||||
| AMPTX-1 | BRD9 | DCAF16 | MV4-11 | 0.5 nM | 93% | 6 | [2][4] |
| AMPTX-1 | BRD9 | DCAF16 | MCF-7 | 2 nM | 70% | 6 | [2][4] |
| DBr-1 | BRD9 | DCAF1 | HEK293 | 90 nM | Not Reported | Not Reported | [5] |
*Note: IC50 values for PROTACs can represent binding affinity or functional inhibition rather than degradation potency (DC50).
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the cell's proteasome. Both this compound and dBRD9 operate on this principle to eliminate BRD9. dBRD9 is known to recruit the Cereblon (CRBN) E3 ligase.[3][6]
BRD9 Signaling Pathways
BRD9 is a critical component of the non-canonical BAF (ncBAF) complex, a type of SWI/SNF chromatin remodeling complex. By influencing chromatin structure, BRD9 plays a role in the regulation of gene expression involved in various cellular processes and signaling pathways. Its dysregulation has been implicated in several cancers.
Experimental Protocols
To assess the degradation efficiency of BRD9 degraders, Western Blotting is a standard and widely used method.
Western Blotting Protocol for BRD9 Degradation
This protocol provides a general framework for evaluating the reduction of BRD9 protein levels in cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13, MV4-11) at an appropriate density and allow them to adhere or stabilize in culture.
-
Treat cells with varying concentrations of the BRD9 degrader (e.g., dBRD9) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the cellular proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[6][7][8]
Conclusion
Both this compound and dBRD9 are valuable tools for studying the function of BRD9 and for exploring its therapeutic potential. While quantitative data for this compound is limited in the public literature, dBRD9 has been shown to be a potent and selective degrader of BRD9. The choice between these or other available BRD9 degraders will depend on the specific experimental context, including the cell line and the desired degradation kinetics. For rigorous comparative studies, it is recommended to evaluate different degraders head-to-head under consistent experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. biorxiv.org [biorxiv.org]
- 5. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
Safety Operating Guide
Proper Disposal of PROTAC BRD9 Degrader-6: A Comprehensive Guide for Laboratory Personnel
For immediate reference, treat all materials contaminated with PROTAC BRD9 Degrader-6 as cytotoxic waste. Disposal should be conducted in accordance with institutional and local regulations, typically involving incineration.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective degrader of the BRD9 protein. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₅₆N₈O₆ | MedchemExpress |
| CAS Number | 2676211-62-2 | MedchemExpress |
| IC₅₀ (BRD9) | 0.13 nM | MedchemExpress[1] |
| Appearance | Solid | InvivoChem |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
Disposal Workflow Diagram
The following diagram outlines the step-by-step process for the safe disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled with care to minimize exposure and environmental impact.[2]
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation: Proper segregation of waste is crucial.[3] All items that have come into contact with this compound must be treated as cytotoxic waste.[4]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, leak-proof, and puncture-resistant container lined with a purple or red bag and clearly labeled as "Cytotoxic Waste".[5][6]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of immediately into a designated cytotoxic sharps container.[5] This container should be puncture-proof and clearly labeled.
3. Container Management:
-
All waste containers must be kept closed when not in use.[7]
-
Do not overfill containers; they should be sealed when they are about three-quarters full.[8]
-
Ensure all containers are properly labeled with the contents and the "cytotoxic" hazard symbol.
4. Storage and Collection:
-
Store sealed waste containers in a designated and secure area away from general lab traffic.
-
Follow your institution's procedures for scheduling a pickup by the EHS or a licensed hazardous waste disposal contractor.
5. Final Disposal Method:
-
The standard final disposal method for cytotoxic waste is high-temperature incineration by a specialized waste management facility.[4][6]
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces
This protocol should be followed in the event of a spill or for routine cleaning of surfaces where this compound has been handled.
Materials:
-
Appropriate PPE (as listed above)
-
Low-lint wipes
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Designated cytotoxic waste container
Procedure:
-
Preparation: Don all required PPE.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[8]
-
Rinsing: Moisten a new wipe with 70% IPA to rinse away any residual detergent and for disinfection. Wipe the surface again using the same technique. Dispose of the wipe in the cytotoxic waste container.
-
Final Wipe: Use a dry, low-lint wipe to dry the surface. Dispose of the wipe in the cytotoxic waste container.
-
PPE Disposal: Carefully remove and dispose of gloves and any other contaminated PPE in the cytotoxic waste container.
Protocol 2: Triple-Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded as regular waste.[9]
Materials:
-
Appropriate PPE
-
A suitable solvent (e.g., DMSO, followed by ethanol (B145695) or methanol)
-
Cytotoxic liquid waste container
-
General waste container
Procedure:
-
Preparation: Perform this procedure in a fume hood and wear appropriate PPE.
-
First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, such as DMSO) to the empty container. Cap and shake the container to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the designated cytotoxic liquid waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times with a more volatile solvent like ethanol or methanol. Collect the rinsate in the same cytotoxic liquid waste container.
-
Drying: Allow the container to air dry completely in the fume hood.
-
Final Disposal: Once the container is completely dry and decontaminated, deface or remove the original label and dispose of it in the general laboratory glass or plastic waste, as appropriate.[9]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with regulatory standards for the disposal of hazardous chemical waste. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
